GDC-0879
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(1E)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2/b22-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZZLWQELQORIU-RELWKKBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\O)/C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471110 | |
| Record name | GDC-0879 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230954-03-5, 905281-76-7 | |
| Record name | GDC-0879 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230954035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0879 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GDC-0879 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E488J6BA6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GDC-0879 Mechanism of Action in BRAF V600E Mutant Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GDC-0879 is a potent, selective, and orally bioavailable small-molecule inhibitor targeting the RAF family of serine/threonine kinases. Its mechanism of action is of particular interest in cancers harboring the activating BRAF V600E mutation, a common driver in melanoma and other malignancies. In these specific tumor cells, this compound acts as an ATP-competitive inhibitor, effectively suppressing the constitutively active Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to reduced cell proliferation. However, the compound's interaction with the RAF signaling network is complex. In cells with wild-type BRAF, particularly those with upstream mutations (e.g., in RAS), this compound can paradoxically activate the MAPK pathway by promoting RAF dimerization. This dual activity underscores the critical importance of cellular context and genetic background in determining the ultimate biological effect of this compound.
Core Mechanism of Action in BRAF V600E Mutant Cells
The BRAF V600E mutation results in a constitutively active BRAF kinase, leading to persistent downstream signaling through the MAPK cascade (RAF-MEK-ERK) independent of upstream signals, thereby driving uncontrolled cell proliferation.[1] this compound was designed to specifically target this oncogenic driver.
2.1 ATP-Competitive Inhibition: this compound functions as a Type I RAF inhibitor. It binds to the ATP-binding pocket of the BRAF V600E kinase domain, preventing the phosphorylation of its downstream substrate, MEK.[2] This direct inhibition leads to a subsequent decrease in the phosphorylation of ERK, the final kinase in the cascade. The suppression of ERK signaling is a critical event, as pERK is responsible for phosphorylating numerous cytoplasmic and nuclear targets that regulate cell growth, division, and survival.[3]
2.2 Pathway Suppression: In BRAF V600E mutant cell lines such as A375 (melanoma) and Colo205 (colorectal carcinoma), treatment with this compound leads to a potent and sustained inhibition of both MEK and ERK phosphorylation.[4][5] This targeted suppression of the MAPK pathway is the primary mechanism behind the anti-proliferative effects observed in these cancer cells.[6] Efficacy is strictly associated with the BRAF V600E mutational status.[3][4]
The Phenomenon of Paradoxical Activation
A critical aspect of the this compound mechanism is its differential effect in BRAF wild-type (WT) cells. While it inhibits the BRAF V600E monomer, it can paradoxically activate MAPK signaling in cells with BRAF WT, especially when there is upstream activation from sources like mutated RAS.[7][8]
3.1 Promotion of RAF Dimerization: In BRAF WT cells, RAF kinases exist in a dynamic equilibrium between inactive monomers and active dimers. This compound binding to one BRAF or CRAF protomer within a dimer complex can induce a conformational change that allosterically transactivates the partner protomer.[7][9] this compound has been shown to stabilize CRAF-BRAF heterodimers.[10][11] This transactivation leads to increased MEK phosphorylation and subsequent activation of the entire MAPK cascade, promoting cell growth—an effect opposite to that seen in BRAF V600E cells.[9] This paradoxical activation is a class effect for many Type I RAF inhibitors and is the mechanistic basis for the development of secondary cutaneous squamous cell carcinomas observed in patients treated with first-generation RAF inhibitors.[9][12]
References
- 1. scholar.harvard.edu [scholar.harvard.edu]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]
- 11. biorxiv.org [biorxiv.org]
- 12. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0879 and the Paradoxical Activation of the ERK Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0879 is a potent and selective inhibitor of the BRAF kinase, particularly effective against the V600E mutant form commonly found in melanomas.[1][2] However, its clinical development was halted due to a phenomenon known as paradoxical activation of the ERK/MAPK signaling pathway in wild-type BRAF cells. This paradoxical effect, where the inhibitor hyperactivates the pathway it is designed to block, has significant implications for the development of targeted cancer therapies. This technical guide provides an in-depth analysis of the mechanisms underlying this compound-induced paradoxical ERK activation, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Introduction to this compound
This compound is a small molecule, ATP-competitive inhibitor of BRAF kinase.[3] It demonstrated high potency in preclinical models harboring the BRAF V600E mutation, leading to the suppression of the downstream MEK/ERK pathway and subsequent inhibition of tumor growth.[2][4] However, in cells with wild-type BRAF, particularly in the context of upstream activation by RAS mutations or receptor tyrosine kinases (RTKs), this compound was found to enhance, rather than inhibit, ERK signaling.[5][6] This paradoxical activation is a class effect observed with several first-generation RAF inhibitors.[7][8]
The Mechanism of Paradoxical ERK Activation
The paradoxical activation of the ERK pathway by this compound in wild-type BRAF cells is a complex process driven by the inhibitor's interaction with the RAF kinase domain. The binding of this compound to one protomer of a RAF dimer induces a conformational change that promotes the dimerization and transactivation of the drug-free partner.[8][9] This is particularly pronounced for BRAF-CRAF heterodimers.[10] In cells with upstream RAS activation, the increased pool of GTP-bound RAS facilitates the formation of these RAF dimers, priming the pathway for paradoxical activation upon inhibitor binding.
In contrast, in BRAF V600E mutant cells, the kinase is constitutively active as a monomer and does not require dimerization for its oncogenic signaling.[5] Therefore, this compound can effectively bind to and inhibit the monomeric BRAF V600E without inducing the transactivation seen in wild-type cells.
dot
Figure 1: Paradoxical ERK pathway activation by this compound in wild-type BRAF cells.
Quantitative Data
The following tables summarize the in vitro potency and cellular activity of this compound from various studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference(s) |
| BRAF V600E | Purified Enzyme Assay | 0.13 | [1][2] |
| pERK | Cellular Assay (MALME-3M) | 63 | [1][2] |
| pMEK1 | Cellular Assay (A375) | 59 | [1] |
| pMEK1 | Cellular Assay (Colo205) | 29 | [1] |
Table 2: Cellular Activity of this compound in BRAF V600E Mutant Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Reference(s) |
| A375 | Melanoma | < 0.5 | [1] |
| Malme3M | Melanoma | 0.75 | [1][2] |
| Colo205 | Colorectal Carcinoma | < 0.5 | [1] |
Experimental Protocols
This section outlines the general methodologies used to study the effects of this compound.
Cell Culture and Reagents
-
Cell Lines: A375 (BRAF V600E), Malme3M (BRAF V600E), Colo205 (BRAF V600E), and various wild-type BRAF and/or RAS mutant cell lines.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations.[1]
Western Blotting for Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the ERK pathway.
dot
Figure 2: A typical experimental workflow for Western blot analysis.
-
Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or DMSO as a vehicle control for a specified duration (e.g., 1-24 hours).
-
Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of ERK, MEK, and other proteins of interest. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assays
These assays are used to determine the effect of this compound on cell proliferation and survival.
-
Cell Seeding: Seed cells in 96-well plates.
-
Treatment: Treat cells with a dose-response range of this compound for 72 hours.
-
Assay: Add a viability reagent such as CellTiter-Glo® or perform an MTT assay according to the manufacturer's instructions.
-
Measurement: Measure luminescence or absorbance to determine the number of viable cells.
-
Data Analysis: Calculate EC50 values by fitting the data to a four-parameter logistic curve.
Logical Relationships and Clinical Implications
The differential response to this compound based on BRAF mutational status highlights the critical importance of patient stratification in targeted therapy.
dot
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]
GDC-0879 B-Raf Inhibitor: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and preclinical development of GDC-0879, a potent and selective inhibitor of the B-Raf kinase. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visually represents critical pathways and workflows.
Introduction
This compound is a novel, orally bioavailable small-molecule inhibitor targeting the B-Raf serine/threonine kinase.[1] Developed by Array BioPharma, it emerged from drug discovery programs focused on oncogenic drivers of the mitogen-activated protein kinase (MAPK) signaling pathway. The V600E mutation in the B-Raf gene is a key driver in a significant percentage of melanomas and other cancers, making it a prime target for therapeutic intervention. This compound was designed to selectively inhibit this mutated form of the B-Raf protein, thereby blocking downstream signaling and inhibiting tumor growth.[1] While a promising preclinical candidate, its progression into later-stage clinical trials appears to have been discontinued. This guide focuses on the extensive preclinical data that established its initial promise.
Mechanism of Action
This compound is an ATP-competitive inhibitor of B-Raf kinase.[2] In cancer cells harboring the B-Raf V600E mutation, the MAPK pathway is constitutively active, leading to uncontrolled cell proliferation and survival. This compound binds to the ATP-binding pocket of the B-Raf V600E kinase domain, preventing the phosphorylation of its downstream targets, MEK1 and MEK2. This inhibition leads to a suppression of the entire RAS/RAF/MEK/ERK signaling cascade, resulting in decreased cell proliferation and tumor growth in B-Raf V600E-mutant cancer models.[1]
Paradoxical Activation in Wild-Type B-Raf Cells
An important characteristic of this compound and other type I RAF inhibitors is the phenomenon of paradoxical activation of the MAPK pathway in cells with wild-type B-Raf and upstream activation of the pathway (e.g., through RAS mutations). In this context, the binding of this compound to one B-Raf molecule in a dimer can promote the transactivation of the other protomer, leading to an overall increase in downstream ERK signaling.[3] This has been a key consideration in the development of second-generation RAF inhibitors.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Biochemical and Cellular Activity
| Target/Assay | Cell Line | IC50/EC50 | Reference(s) |
| Purified B-Raf V600E | - | 0.13 nM | [2] |
| Cellular pERK | - | 63 nM | [2] |
| pMEK1 Inhibition | A375 (Melanoma) | 59 nM | [2] |
| pMEK1 Inhibition | Colo205 (Colorectal) | 29 nM | [2] |
| B-Raf V600E Inhibition | Malme3M (Melanoma) | 0.75 µM | [2] |
| Cellular Viability | Various B-Raf V600E mutant cell lines | < 0.5 µM | [2] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Terminal Half-life (t1/2) (h) | Absolute Oral Bioavailability (%) | Reference(s) |
| Mouse | 18.7 - 24.3 | 0.49 - 1.9 | - | 65% | [4] |
| Rat | 86.9 ± 14.2 | 0.49 - 1.9 | 0.28 | - | [4] |
| Dog | 5.84 ± 1.06 | 0.49 - 1.9 | 2.97 | 18% | [4] |
| Monkey | 14.5 ± 2.1 | 0.49 - 1.9 | - | - | [4] |
Data are presented as mean ± SD where available.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
B-Raf V600E Enzymatic Assay
Objective: To determine the direct inhibitory activity of this compound on purified B-Raf V600E kinase.
Materials:
-
Purified recombinant B-Raf V600E enzyme
-
MEK1 as substrate
-
ATP (radiolabeled or for use with luminescence-based detection)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
This compound at various concentrations
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibodies for MEK1, or ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.
-
In a 96-well plate, add the B-Raf V600E enzyme and the MEK1 substrate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated MEK1 using an appropriate detection method (e.g., ELISA, Western blot, or luminescence).
-
Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.
Cellular pMEK and pERK Inhibition Assays
Objective: To assess the ability of this compound to inhibit the phosphorylation of MEK and ERK in a cellular context.
Materials:
-
B-Raf V600E mutant cell lines (e.g., A375 melanoma, Colo205 colorectal carcinoma)
-
Complete cell culture medium
-
This compound at various concentrations
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies against pMEK, total MEK, pERK, total ERK, and a loading control (e.g., GAPDH)
-
ELISA kits for pMEK or pERK detection (optional)
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 2 hours).
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of pMEK, total MEK, pERK, and total ERK by Western blotting or ELISA.
-
Quantify the band intensities (for Western blot) and normalize to the total protein and loading control.
-
Calculate the IC50 values for pMEK and pERK inhibition.
Cell Proliferation/Viability Assay
Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines (B-Raf V600E mutant and wild-type)
-
Complete cell culture medium
-
This compound at various concentrations
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percent viability relative to the vehicle-treated control and determine the EC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
B-Raf V600E mutant cancer cell line (e.g., A375)
-
This compound formulation for oral administration (e.g., in 0.5% methylcellulose and 0.2% Tween 80)[2]
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at a specified dose and schedule (e.g., once daily).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Analyze the tumor growth inhibition data to assess the efficacy of this compound.
Chemical Structure
The chemical structure of this compound is provided below.
Development Trajectory and Conclusion
This compound demonstrated significant promise in preclinical studies as a potent and selective inhibitor of B-Raf V600E. Its ability to inhibit the MAPK pathway and suppress tumor growth in relevant cancer models was well-documented.[1] However, despite this strong preclinical profile, there is no publicly available evidence to suggest that this compound progressed into late-stage clinical trials. The development of B-Raf inhibitors has been a competitive landscape, with first-generation inhibitors like vemurafenib and dabrafenib gaining regulatory approval. These were followed by next-generation inhibitors and combination therapies aimed at overcoming resistance and mitigating paradoxical activation. It is plausible that strategic decisions within the pharmaceutical industry, the emergence of competing molecules with more favorable properties, or undisclosed challenges in early clinical development led to the discontinuation of this compound's advancement. Nevertheless, the extensive preclinical characterization of this compound has provided valuable insights into the biology of the MAPK pathway and the principles of targeting oncogenic kinases. It remains an important tool compound for researchers studying RAF signaling.
References
- 1. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition of this compound, a B-RAF kinase inhibitor in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0879: An In-Depth Technical Guide to its ATP-Competitive Inhibition of B-Raf
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GDC-0879, a potent and selective ATP-competitive inhibitor of the B-Raf kinase. The document details the quantitative biochemical and cellular activity of this compound, provides in-depth experimental protocols for its evaluation, and visualizes key concepts through signaling pathway and workflow diagrams.
Quantitative Inhibition Profile of this compound
This compound demonstrates potent inhibition of the B-Raf V600E mutant kinase and effectively suppresses the downstream MAPK signaling pathway in cancer cell lines harboring this mutation. The following tables summarize the key quantitative data regarding its inhibitory activity.
Table 1: Biochemical Potency against B-Raf V600E
| Target Enzyme | Assay Type | IC₅₀ (nM) | Reference |
| Purified B-Raf V600E | Kinase Assay | 0.13 | [1][2][3] |
Table 2: Cellular Activity in B-Raf V600E Mutant Cell Lines
| Cell Line | Assay Target | Assay Type | IC₅₀ (nM) | Reference |
| A375 | pMEK1 Inhibition | ELISA | 59 | [1][4] |
| Colo205 | pMEK1 Inhibition | ELISA | 29 | [1][4] |
| Malme-3M | pERK Inhibition | Western Blot | 63 | [1][2][3] |
| A375 | pERK Inhibition | Western Blot | 63 | [1] |
| Malme-3M | Antiproliferative Activity | Cell Viability | 750 | [1] |
| A375 | Antiproliferative Activity | Cell Viability | < 1000 | [4] |
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as a Type I kinase inhibitor, binding to the active conformation of the B-Raf kinase domain.[5] It directly competes with endogenous ATP for binding to the catalytic site, thereby preventing the phosphorylation and activation of its downstream substrate, MEK. This mode of inhibition is particularly effective against constitutively active mutants of B-Raf, such as V600E, which are prevalent in various cancers.[6]
Key Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in B-Raf can lead to constitutive activation of this pathway, driving oncogenesis. This compound's inhibition of B-Raf effectively blocks this aberrant signaling.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
B-Raf V600E Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC₅₀ of this compound against B-Raf V600E. The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the inhibitor.
Materials:
-
B-Raf V600E enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound serial dilutions in DMSO
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 µM with 1:3 serial dilutions.
-
Reagent Preparation (3X final concentration):
-
This compound Solution: Dilute the DMSO serial dilutions into Kinase Buffer A.
-
Kinase/Antibody Mixture: Prepare a solution of B-Raf V600E and Eu-anti-Tag antibody in Kinase Buffer A.
-
Tracer Solution: Prepare a solution of the kinase tracer in Kinase Buffer A.
-
-
Assay Assembly (15 µL final volume):
-
Add 5 µL of the this compound solution to the assay plate wells.
-
Add 5 µL of the Kinase/Antibody mixture.
-
Add 5 µL of the Tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Phospho-MEK and Phospho-ERK Inhibition Assay (Western Blot)
This protocol details the procedure to measure the inhibition of MEK and ERK phosphorylation in B-Raf V600E mutant cell lines (e.g., A375, Colo205) upon treatment with this compound.
Materials:
-
A375 or Colo205 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound serial dilutions
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking Buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pMEK1/2, anti-MEK1/2, anti-pERK1/2, anti-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.5 nM to 6.75 µM) for a specified time (e.g., 25 minutes for pMEK, 1-2 hours for pERK).[4]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pMEK, pERK, or loading controls overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each lane.
-
Plot the normalized signal against the this compound concentration to determine the IC₅₀.
-
Antiproliferative Activity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
A375 or other relevant cancer cell lines
-
Complete cell culture medium
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control wells, and plot the percentage of cell viability against the logarithm of this compound concentration to calculate the IC₅₀ or EC₅₀ value.
Conclusion
This compound is a highly potent and selective ATP-competitive inhibitor of B-Raf, with pronounced activity against the V600E mutant. Its ability to robustly inhibit the MAPK signaling pathway in B-Raf mutant cancer cells underscores its potential as a targeted therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and characterization of this compound and other B-Raf inhibitors.
References
GDC-0879 Target Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of GDC-0879, a potent and selective inhibitor of B-Raf kinase. The information presented herein is intended to support researchers and drug development professionals in their evaluation and application of this compound.
Executive Summary
This compound is a small molecule inhibitor that potently and selectively targets the V600E mutant of the B-Raf kinase, a key component of the RAF-MEK-ERK signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in the pathogenesis of several human cancers, particularly melanoma.[2] this compound exhibits high affinity for B-Raf V600E in biochemical assays and effectively suppresses downstream signaling in cellular models harboring this mutation. While highly selective for RAF kinases, this compound has been observed to inhibit other kinases at higher concentrations. This guide provides detailed quantitative data on its selectivity, protocols for key experimental assays, and visual representations of the relevant signaling pathway and experimental workflows.
Target Selectivity Profile
The selectivity of this compound has been primarily characterized through in vitro biochemical assays against its intended target, B-Raf V600E, and panels of other kinases.
On-Target Potency
This compound demonstrates sub-nanomolar potency against purified B-Raf V600E in biochemical assays. In cellular contexts, it effectively inhibits the phosphorylation of downstream effectors MEK and ERK in B-Raf V600E mutant cell lines.[1]
Table 1: On-Target Potency of this compound
| Assay Type | Target/Endpoint | Cell Line | IC50 (nM) |
| Biochemical | Purified B-Raf V600E | - | 0.13[1] |
| Cellular | pMEK1 Inhibition | A375 (Melanoma) | 59[1] |
| Cellular | pMEK1 Inhibition | Colo205 (Colorectal) | 29[1] |
| Cellular | pERK Inhibition | Malme-3M | 63[1] |
Off-Target Selectivity
A kinase panel screening of this compound at a concentration of 1 µM against 140 different kinases revealed a high degree of selectivity for RAF kinases.[3]
Table 2: Off-Target Kinase Inhibition by this compound at 1 µM [3]
| Kinase Family | Kinase | Percent Inhibition |
| RAF | RAF Kinases | >90% |
| Casein Kinase | CSNK1D | >50% |
Note: A comprehensive list of the 140 kinases screened is not publicly available. The data presented represents the most significant off-target activity reported.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the target selectivity of this compound.
Biochemical B-Raf V600E Inhibition Assay (Representative Protocol)
This protocol is based on the principles of a homogenous, proximity-based assay format, such as AlphaScreen, commonly used for kinase inhibitor screening.
Objective: To determine the in vitro inhibitory activity of this compound against purified B-Raf V600E kinase.
Materials:
-
Recombinant human B-Raf V600E enzyme
-
Biotinylated MEK1 substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
This compound (serially diluted)
-
Streptavidin-coated Donor beads
-
Phospho-MEK1 specific antibody-conjugated Acceptor beads
-
384-well microplates
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the this compound dilution or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing B-Raf V600E enzyme and biotinylated MEK1 substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding a solution containing Streptavidin-coated Donor beads and anti-phospho-MEK1 Acceptor beads in a bead detection buffer.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Phospho-ERK (pERK) Inhibition Assay
This protocol describes the use of Western blotting to assess the inhibition of ERK phosphorylation in cells treated with this compound.
Objective: To determine the cellular potency of this compound by measuring the levels of phosphorylated ERK.
Materials:
-
B-Raf V600E mutant human cancer cell line (e.g., A375 melanoma)
-
Complete cell culture medium
-
This compound (serially diluted)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.
-
Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-pERK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-ERK antibody as a loading control.
-
Quantify the band intensities and calculate the ratio of pERK to total ERK. Determine the IC50 value by plotting the pERK/total ERK ratio against the this compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the biological pathway and experimental procedures are provided below to facilitate understanding.
Caption: The RAF-MEK-ERK signaling cascade.
Caption: Workflow for the cellular pERK inhibition assay.
Conclusion
This compound is a highly potent and selective inhibitor of B-Raf V600E. Its selectivity profile, characterized by strong on-target activity and limited off-target effects at therapeutic concentrations, makes it a valuable tool for studying the RAF-MEK-ERK signaling pathway and a promising candidate for the development of targeted cancer therapies. The experimental protocols and diagrams provided in this guide offer a framework for the further investigation and application of this compound in a research setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
GDC-0879 and Its Effects on Wild-Type BRAF Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0879 is a potent, ATP-competitive, small-molecule inhibitor of the RAF family of serine/threonine kinases, with high selectivity for the BRAF V600E mutant form. However, its interaction with wild-type (WT) BRAF presents a complex and scientifically intriguing phenomenon known as "paradoxical activation" of the MAPK/ERK signaling pathway. This technical guide provides an in-depth analysis of the mechanisms underlying this effect, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows. Understanding these paradoxical effects is critical for the development of next-generation RAF inhibitors and for defining their optimal therapeutic application in oncology.
Mechanism of Action on Wild-Type BRAF
While this compound effectively inhibits the constitutively active BRAF V600E mutant, its engagement with WT BRAF in cells with upstream activation (e.g., RAS mutations) leads to an unexpected increase in downstream signaling. This paradoxical activation is a consequence of the inhibitor's ability to promote the dimerization of RAF kinases.
This compound, a Type I RAF inhibitor, binds to the active, "DFG-in" conformation of the BRAF kinase domain. This binding stabilizes one protomer within a RAF dimer (either a BRAF-CRAF heterodimer or a BRAF-BRAF homodimer) in an active-like state. This, in turn, allosterically activates the unbound partner protomer, leading to the phosphorylation and activation of downstream targets MEK1/2 and subsequently ERK1/2. This transactivation within the dimer circumvents the inhibitory effect of this compound on the bound protomer, resulting in a net increase in pathway output. The presence of active RAS (RAS-GTP) enhances this process by recruiting RAF kinases to the plasma membrane and facilitating their dimerization.
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the activity of this compound from various in vitro and cellular assays.
| Parameter | Target/Cell Line | Value | Assay Type | Reference |
| IC50 | Purified BRAF V600E | 0.13 nM | In vitro kinase assay | [1][2] |
| IC50 | Cellular pERK | 63 nM | Cellular assay | [1][3] |
| IC50 | pMEK1 inhibition (A375 cells) | 59 nM | Cellular assay | [1] |
| IC50 | pMEK1 inhibition (Colo205 cells) | 29 nM | Cellular assay | [1] |
| EC50 | BRAFKD homodimerization | 12 nM | BRET assay | [4] |
| EC50 | Cellular Viability (Malme3M) | 0.75 µM | Cellular assay | [1][2] |
| EC50 | Cellular Proliferation (A375) | 0.3 µM | Cellular assay | [5] |
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assay for RAF Dimerization
This assay is used to monitor the dimerization of RAF kinase domains in living cells in response to compound treatment.
Materials:
-
HEK293T cells
-
Expression vectors for RAF kinase domains fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., GFP)
-
Transfection reagent (e.g., Lipofectamine)
-
BRET substrate (e.g., coelenterazine h)
-
This compound
-
Plate reader capable of measuring dual-emission luminescence
Procedure:
-
Co-transfect HEK293T cells with plasmids encoding the Rluc-BRAFKD and GFP-BRAFKD fusion proteins.
-
Plate the transfected cells in a 96-well or 384-well plate.
-
24-48 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control.
-
Incubate for the desired time (e.g., 1 hour).
-
Add the BRET substrate (coelenterazine h) to each well.
-
Immediately measure the luminescence signals at the emission wavelengths for the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).
-
Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates an increase in RAF dimerization.
Co-Immunoprecipitation (Co-IP) for RAF Dimerization
This biochemical method is used to verify the physical interaction between RAF proteins.
Materials:
-
HEK293T cells
-
Expression vectors for differentially tagged RAF proteins (e.g., Flag-BRAF and GFP-CRAF)
-
Transfection reagent
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for immunoprecipitation (e.g., anti-Flag antibody)
-
Protein A/G agarose beads
-
Antibodies for Western blotting (e.g., anti-GFP and anti-Flag antibodies)
-
This compound
Procedure:
-
Co-transfect HEK293T cells with plasmids encoding Flag-BRAF and GFP-CRAF.
-
Treat the cells with this compound or vehicle control for the desired time.
-
Lyse the cells and clarify the lysates by centrifugation.
-
Incubate the lysates with an anti-Flag antibody to capture Flag-BRAF and its interacting partners.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using anti-GFP and anti-Flag antibodies to detect the presence of GFP-CRAF in the Flag-BRAF immunoprecipitate.
Western Blotting for MAPK Pathway Activation
This technique is used to measure the phosphorylation status of MEK and ERK, which are indicators of pathway activation.
Materials:
-
Cells with wild-type BRAF (e.g., HCT116)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MEK (Ser217/221), anti-total MEK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and an antibody for a loading control (e.g., anti-GAPDH).
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
Procedure:
-
Culture wild-type BRAF cells (e.g., HCT116) to sub-confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of MEK and ERK phosphorylation.
Visualizing Signaling and Experimental Workflows
Signaling Pathway Diagram
Caption: Paradoxical activation of MAPK signaling by this compound in wild-type BRAF cells.
Experimental Workflow Diagram
Caption: Workflow for characterizing this compound's effects on wild-type BRAF signaling.
Conclusion and Implications
The paradoxical activation of the MAPK pathway by this compound in wild-type BRAF cells is a critical consideration in the development and clinical application of RAF inhibitors. This phenomenon underscores the importance of understanding the genetic context of a tumor, particularly the status of RAS and RAF genes, when considering targeted therapies. While detrimental in the context of RAS-mutant tumors, the principles of inhibitor-induced dimerization and transactivation have informed the design of "paradox-breaker" RAF inhibitors that can effectively inhibit mutant BRAF without activating the pathway in wild-type cells. Furthermore, the study of this compound has provided invaluable insights into the complex allosteric regulation of RAF kinases, contributing to a deeper understanding of RAS/RAF signaling in both normal physiology and cancer.
References
GDC-0879 In Vitro Kinase Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro kinase assay protocols for GDC-0879, a potent and selective inhibitor of B-Raf kinase. The information compiled herein is intended to equip researchers with the necessary details to design and execute robust experiments for evaluating the efficacy and selectivity of this compound and similar kinase inhibitors.
Introduction to this compound
This compound is a small molecule inhibitor that has demonstrated high potency against the V600E mutant of B-Raf, a serine/threonine kinase frequently implicated in various cancers.[1] Its mechanism of action is ATP-competitive, and it plays a crucial role in the Raf/MEK/ERK signaling cascade.[2] Understanding the precise inhibitory activity and selectivity of this compound is paramount for its development and application in targeted cancer therapy. This guide outlines both biochemical and cell-based in vitro assays to characterize its inhibitory profile.
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against its primary target, B-Raf (V600E), as well as in cellular contexts by measuring the phosphorylation of downstream effectors.
| Assay Type | Target/Readout | Value | Cell Line (if applicable) | Reference |
| Biochemical Assay | Purified B-RafV600E | IC50 = 0.13 nM | N/A | [1][3][4] |
| Cellular Assay | pERK Inhibition | IC50 = 63 nM | Malme-3M | [1][2] |
| Cellular Assay | pMEK1 Inhibition | IC50 = 59 nM | A375 | [3][4] |
| Cellular Assay | pMEK1 Inhibition | IC50 = 29 nM | Colo205 | [3][4] |
| Cellular Assay | Cell Viability | EC50 = 0.75 µM | Malme-3M | [4] |
Kinase Selectivity Profile
This compound has been profiled against a broad panel of kinases to determine its selectivity. At a concentration of 1 µM, this compound was tested against 140 different kinases. The results demonstrated high selectivity for RAF kinases.
| Kinase Family | Inhibition | Notes | Reference |
| RAF Kinases | >90% | High potency against the primary target family. | [2] |
| CSNK1D | >50% | Notable off-target activity observed. | [2] |
A comprehensive list of all 140 kinases and their respective inhibition percentages is not publicly available. Researchers are advised to perform their own selectivity profiling for kinases of specific interest.
Experimental Protocols
Biochemical In Vitro Kinase Assay for B-RafV600E
This protocol describes a representative luminescent-based kinase assay to determine the IC50 of this compound against purified B-RafV600E. This methodology is adapted from commercially available kinase assay kits.[5][6][7]
Materials:
-
Purified recombinant B-RafV600E enzyme
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (serial dilutions)
-
Kinase-Glo® MAX reagent
-
White, 96-well plates
Procedure:
-
Prepare Master Mix: For each reaction, prepare a master mix containing 5x Kinase Buffer, ATP (at a concentration near the Km for B-Raf), and the RAF substrate.
-
Aliquot Master Mix: Add 25 µL of the master mix to each well of a 96-well plate.
-
Add Inhibitor: Add 5 µL of serially diluted this compound to the "Test Inhibitor" wells. For "Positive Control" and "Blank" wells, add 5 µL of the diluent solution (e.g., DMSO).
-
Prepare Enzyme: Thaw the B-RafV600E enzyme on ice and dilute it to the desired concentration (e.g., 2.5 ng/µL) with 1x Kinase Buffer.
-
Initiate Reaction: To all wells except the "Blank", add 20 µL of the diluted B-RafV600E enzyme. To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
Incubate: Incubate the plate at 30°C for a specified time (e.g., 40 minutes).
-
Detect Kinase Activity: Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Measure Luminescence: Incubate the plate at room temperature for 10 minutes to stabilize the signal and then measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the positive and blank controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular In Vitro Assay for pMEK1 Inhibition by ELISA
This protocol details a cell-based ELISA to determine the IC50 of this compound for the inhibition of MEK1 phosphorylation in cancer cell lines harboring the B-RafV600E mutation.[3]
Materials:
-
A375 or Colo205 cells
-
Cell culture medium and supplements
-
This compound (serial dilutions)
-
Cell lysis buffer
-
BCA protein assay kit
-
pMEK1 and total MEK1 ELISA kits
-
96-well plates
Procedure:
-
Cell Seeding: Seed A375 or Colo205 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., from 0.5 nM to 6.75 µM) for 25 minutes.[3]
-
Cell Lysis: Aspirate the media and lyse the cells using an appropriate lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA protein assay.
-
ELISA for pMEK1 and Total MEK1:
-
Use commercially available ELISA kits to measure the levels of phosphorylated MEK1 (pMEK1) and total MEK1 in each lysate.
-
Typically, 20 µg of protein per well is used for the ELISA, with each sample analyzed in duplicate.[3]
-
-
Data Analysis:
-
Calculate the ratio of pMEK1 to total MEK1 for each this compound concentration.
-
Normalize the data to the untreated control.
-
Determine the IC50 value for pMEK1 inhibition by performing a nonlinear regression analysis.[3]
-
Visualizations
The following diagrams illustrate the signaling pathway targeted by this compound and the general workflows for the described assays.
Caption: this compound inhibits the constitutively active B-Raf(V600E) kinase.
Caption: Workflow for the biochemical in vitro kinase assay.
Caption: Workflow for the cellular in vitro pMEK1 inhibition assay.
References
Methodological & Application
GDC-0879: A Selective B-Raf Inhibitor for Cancer Research
Application Notes and Protocols for Cell Culture Treatment
Abstract
GDC-0879 is a potent and highly selective small-molecule inhibitor of the B-Raf kinase, a key component of the MAPK/ERK signaling pathway.[1] This pathway is frequently dysregulated in various cancers, most notably in melanomas harboring the BRAF V600E mutation. This compound exhibits significant anti-proliferative activity in cancer cell lines with this mutation by inhibiting the downstream signaling cascade. This document provides detailed protocols for the in vitro use of this compound in cancer cell culture, including methods for assessing its effects on cell viability, protein phosphorylation, and signaling pathways.
Mechanism of Action
This compound selectively targets the B-Raf kinase, with a particularly high affinity for the V600E mutant form of the protein.[1] In normal cellular signaling, the RAS-RAF-MEK-ERK pathway plays a crucial role in regulating cell growth, proliferation, and survival. The BRAF V600E mutation leads to constitutive activation of the B-Raf kinase, resulting in uncontrolled cell proliferation and tumor growth. This compound inhibits the kinase activity of B-Raf, thereby blocking the phosphorylation of its downstream targets, MEK1/2, and subsequently, ERK1/2. This inhibition leads to a reduction in cell proliferation and can induce apoptosis in BRAF V600E-mutant cancer cells.[1] Interestingly, in cells with wild-type BRAF, this compound can paradoxically activate the MEK/ERK pathway, a phenomenon important to consider in experimental design.[2]
References
Application Notes and Protocols: GDC-0879 Preparation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0879 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the B-Raf kinase.[1][2] It is particularly effective against the oncogenic B-RafV600E mutation, which is prevalent in various cancers, including melanoma.[1] this compound targets the Raf/MEK/ERK signaling cascade, a critical pathway in regulating cell proliferation and survival.[3] These application notes provide detailed protocols for the preparation and administration of this compound for preclinical in vivo studies, along with key data on its mechanism of action and pharmacokinetics.
Mechanism of Action
This compound exerts its antitumor effects by inhibiting the RAF-MEK-ERK signaling pathway. In cancer cells harboring the B-RafV600E mutation, the pathway is constitutively active, driving uncontrolled cell growth. This compound selectively binds to and inhibits the B-RafV600E kinase, leading to decreased phosphorylation of its downstream targets, MEK and ERK.[1][4] This suppression of the signaling cascade results in the inhibition of tumor progression.[5]
Interestingly, in cells with wild-type B-Raf, this compound can paradoxically activate the pathway by promoting the formation of RAF dimers, a critical consideration for experimental design and interpretation.[6]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Cell Line | Assay | IC₅₀ | Citation |
| B-RafV600E (purified enzyme) | - | Enzyme Assay | 0.13 nM | [7][8] |
| pMEK1 | A375 (melanoma) | Cellular Assay | 59 nM | [4][7] |
| pMEK1 | Colo205 (colorectal) | Cellular Assay | 29 nM | [4][7] |
| pERK | MALME-3M | Cellular Assay | 63 nM | [8] |
| pMEK1 | A375 Xenograft | In Vivo Assay | 3.06 µM | [9] |
Table 2: Recommended Formulations for In Vivo Studies
| Administration Route | Vehicle Composition | Concentration | Notes | Citation |
| Oral (p.o.) | 0.5% methylcellulose + 0.2% Tween 80 in sterile water | 1-20 mg/mL | Prepare a uniform suspension. Use immediately for best results. | [7][10] |
| Intravenous (i.v.) | 30% aqueous sulfoxybutylether-β-cyclodextrin (SBE-β-CD) | 0.25-2 mg/mL | Ensure complete dissolution to form a clear solution. | [10] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species/Model | Administration | Citation |
| Clearance (CL) | 18.7-24.3 mL/min/kg | CD-1 Mice | Intravenous | [10][11] |
| Volume of Distribution (Vd) | 0.49-1.9 L/kg | Various | Intravenous | [11] |
| Absolute Oral Bioavailability | ~65% | CD-1 Mice | Oral | [10][11] |
| Plasma Protein Binding | 68.8% - 81.9% | Mouse, Rat, Dog, Monkey, Human | - | [10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
This protocol describes the preparation of a 10 mg/mL this compound suspension, suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Spatula
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare the Vehicle:
-
To prepare 10 mL of vehicle, add 50 mg of methylcellulose to ~9.8 mL of sterile water. Heat gently and stir until dissolved.
-
Allow the solution to cool to room temperature.
-
Add 20 µL of Tween 80 and mix thoroughly.
-
-
Weigh this compound: Accurately weigh the required amount of this compound powder. For example, to prepare 5 mL of a 10 mg/mL suspension, weigh 50 mg of this compound.
-
Create a Paste: Transfer the weighed this compound into a sterile conical tube. Add a small volume of the vehicle (e.g., 0.5 mL) and mix with a spatula or by vortexing to create a uniform paste. This step helps prevent clumping.
-
Suspend the Compound: Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a homogenous suspension.
-
Final Mixing: Once all the vehicle has been added, vortex the suspension vigorously for 1-2 minutes. If necessary, use a bath sonicator for a short period to break up any remaining aggregates.
-
Administration: The suspension should be a uniform, milky consistency. Mix well (e.g., by inverting or vortexing) immediately before each animal is dosed to ensure accurate delivery. The formulation should be used immediately for optimal results.[7]
Protocol 2: Preparation of this compound for Intravenous Administration (Solution)
This protocol outlines the preparation of this compound in a cyclodextrin-based vehicle for IV injection.[10]
Materials:
-
This compound powder
-
Vehicle: 30% (w/v) SBE-β-CD in sterile water or saline
-
Sterile vials
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare the Vehicle: Dissolve the required amount of SBE-β-CD in sterile water (e.g., 3 g in a final volume of 10 mL). Ensure it is completely dissolved.
-
Weigh this compound: Accurately weigh the required amount of this compound for the desired final concentration (e.g., 10 mg for 5 mL of a 2 mg/mL solution).
-
Dissolve the Compound: Add the this compound powder to the SBE-β-CD vehicle.
-
Mix Thoroughly: Vortex vigorously. Gentle warming (to ~37°C) and sonication may be required to facilitate complete dissolution.[5] The final formulation should be a clear, particle-free solution.
-
Sterilization (Optional): If required, the final solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the vehicle.
-
Administration: Administer via the desired intravenous route (e.g., tail vein).
Example In Vivo Experimental Workflow
The following workflow describes a typical xenograft study to evaluate the efficacy of this compound in mice.
Protocol 3: Example In Vivo Efficacy Study in an A375 Xenograft Model
Animal Model:
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ A375 human melanoma cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow. Monitor tumor size using calipers and calculate volume (Volume = 0.5 x Length x Width²).
-
Randomization: When tumors reach an average size of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound 100 mg/kg).
-
Dosing:
-
Monitoring: Monitor tumor volumes and animal body weight 2-3 times per week as indicators of efficacy and toxicity, respectively.
-
Pharmacodynamic (PD) Assessment:
-
Pharmacokinetic (PK) Assessment:
-
Collect blood samples via cardiac puncture or tail vein at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours).[4]
-
Process blood to plasma and store at -80°C until analysis by LC-MS/MS to determine this compound concentrations.
-
References
- 1. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression. | Semantic Scholar [semanticscholar.org]
- 3. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Disposition of this compound, a B-RAF kinase inhibitor in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of pERK Modulation by GDC-0879
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the analysis of phosphorylated Extracellular signal-Regulated Kinase (pERK) levels by Western blot in cell lines treated with GDC-0879, a potent and selective inhibitor of B-Raf kinase.[1][2][3] The RAF/MEK/ERK signaling cascade is a critical pathway in cellular proliferation and is frequently dysregulated in cancer.[4] this compound has been shown to effectively inhibit this pathway, particularly in cells harboring the B-Raf V600E mutation, leading to a reduction in downstream ERK phosphorylation.[1][3] This document outlines the necessary steps for cell culture and treatment, protein extraction, quantification, and immunodetection of pERK, total ERK, and a loading control, enabling researchers to accurately assess the pharmacological effects of this compound.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the RAF, MEK, and ERK kinases, plays a pivotal role in regulating cell growth, differentiation, and survival.[4] The B-Raf V600E mutation is a common oncogenic driver, leading to constitutive activation of this pathway.[4] this compound is a small molecule inhibitor that selectively targets B-Raf, including the V600E mutant, thereby suppressing downstream signaling.[1][3] A key pharmacodynamic marker of this compound activity is the reduction of phosphorylated ERK (pERK).[3][5] Western blotting is a widely used and robust method to quantify changes in protein phosphorylation. This protocol provides a detailed methodology for performing a Western blot to analyze pERK levels following this compound treatment.
Signaling Pathway
The following diagram illustrates the canonical RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Caption: RAF/MEK/ERK signaling pathway with this compound inhibition.
Experimental Workflow
The overall experimental workflow for analyzing pERK levels after this compound treatment is depicted below.
Caption: Experimental workflow for pERK Western blot analysis.
Quantitative Data
The inhibitory activity of this compound on the RAF/MEK/ERK pathway has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.
| Parameter | Cell Line | Value | Reference |
| IC50 (pMEK1 inhibition) | A375 (B-Raf V600E) | 59 nM | [1][2] |
| IC50 (pMEK1 inhibition) | Colo205 (B-Raf V600E) | 29 nM | [1][2] |
| IC50 (pERK inhibition) | Cellular | 63 nM | [1][2] |
| EC50 (Cellular Viability) | Malme3M (B-Raf V600E) | 0.75 µM | [1][3] |
Experimental Protocols
Materials and Reagents
-
Cell Line: A375 human melanoma cell line (B-Raf V600E mutant) or other relevant cell line.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO.[3]
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
RIPA Lysis Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS).[6]
-
Protease and Phosphatase Inhibitor Cocktails: Add to lysis buffer immediately before use.[7][8]
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE Gels
-
PVDF Membrane
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Protocol
1. Cell Culture and Treatment
-
Culture A375 cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0 (DMSO control) to 1 µM, including concentrations around the IC50 value (e.g., 10 nM, 50 nM, 100 nM, 500 nM).
-
Remove the old medium and add the medium containing the different concentrations of this compound or DMSO vehicle control.
-
Incubate the cells for a predetermined time, for example, 2 hours, to observe effects on pERK levels.
2. Protein Extraction
-
Place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.[6][9]
-
Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.[7]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6][9]
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.[6][8]
-
Centrifuge the lysates at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[6][8]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[6][8]
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
4. Western Blotting
-
To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.[6]
-
Load the samples onto an SDS-PAGE gel (e.g., 10% or 12%).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against pERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To detect total ERK and the loading control on the same membrane, the membrane can be stripped of the pERK antibodies and re-probed. Alternatively, run parallel gels.
-
If re-probing, incubate the membrane with a stripping buffer, wash thoroughly, and re-block before incubating with the primary antibody for total ERK. Repeat the subsequent steps.
-
Finally, re-probe for the loading control (β-actin or GAPDH) to confirm equal protein loading across all lanes.
5. Data Analysis and Quantification
-
Quantify the band intensities for pERK, total ERK, and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Further normalize the pERK/total ERK ratio to the loading control to account for any loading inaccuracies.
-
Plot the normalized pERK levels against the concentration of this compound to determine the dose-dependent inhibition.
Troubleshooting
-
No or weak pERK signal: Ensure the use of fresh phosphatase inhibitors. Check the activity of the primary and secondary antibodies.
-
High background: Increase the number and duration of washes. Optimize the antibody concentrations and blocking time.
-
Uneven loading: Ensure accurate protein quantification and careful loading of the gel. Always normalize to a loading control.
-
Paradoxical ERK activation: In some cellular contexts (e.g., wild-type B-Raf cells with upstream RAS activation), RAF inhibitors like this compound can cause paradoxical activation of the MAPK pathway.[4][10] Be aware of the genetic background of your cell line.
By following this detailed protocol, researchers can reliably investigate the inhibitory effects of this compound on the RAF/MEK/ERK signaling pathway, providing valuable insights for cancer research and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Biological challenges of BRAF inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GDC 0879 | Raf Kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 7. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 8. ptglab.com [ptglab.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of GDC-0879 IC50 in A375 and Colo205 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GDC-0879 is a potent and selective small-molecule inhibitor of the B-Raf kinase, particularly the V600E mutant, which is a key driver in several cancers.[1][2] This mutation leads to constitutive activation of the MAP kinase (MAPK/ERK) signaling pathway, promoting cell proliferation and survival.[3][4][5] The A375 melanoma and Colo205 colorectal adenocarcinoma cell lines both harbor the BRAF V600E mutation, making them sensitive models for evaluating the efficacy of B-Raf inhibitors like this compound.[1][3] These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in these two cell lines.
Mechanism of Action of this compound
This compound selectively targets the ATP-binding site of the B-Raf V600E kinase, inhibiting its activity. This action prevents the phosphorylation and activation of downstream MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2. The inhibition of this signaling cascade ultimately leads to decreased cell proliferation and induction of apoptosis in BRAF V600E-mutant cancer cells.[4][6]
Data Presentation
The inhibitory activity of this compound against A375 and Colo205 cells can be quantified at different levels of the signaling cascade and in terms of overall cell viability. The following table summarizes the reported IC50 values.
| Parameter | A375 (Melanoma) | Colo205 (Colorectal) | Reference |
| B-Raf (V600E) Enzymatic Inhibition | 0.13 nM | 0.13 nM | [1] |
| pMEK1 Inhibition | 59 nM | 29 nM | [1] |
| Antiproliferative Activity (Cell Viability) | ~0.5 µM | < 0.5 µM | [1] |
Note: Antiproliferative IC50 values can vary depending on the assay conditions, such as incubation time and the specific viability assay used.
Experimental Protocols
The following are detailed protocols for determining the cell viability IC50 of this compound in A375 and Colo205 cells. The MTT assay is a colorimetric assay suitable for A375 cells, while the CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method often used for cell lines like Colo205.
Experimental Workflow Overview
Protocol 1: IC50 Determination in A375 Cells using MTT Assay
Materials:
-
A375 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture A375 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Harvest cells using Trypsin-EDTA and perform a cell count. Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired concentrations. The final DMSO concentration in the wells should be less than 0.5%.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Protocol 2: IC50 Determination in Colo205 Cells using CellTiter-Glo® Assay
Materials:
-
Colo205 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Culture: Culture Colo205 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Harvest and count the cells. Seed the cells in an opaque-walled 96-well plate at a density of 8,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound in culture medium as described in Protocol 1.
-
Cell Treatment: Add 100 µL of the this compound dilutions to the corresponding wells. Include vehicle control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8][9]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
-
-
Data Acquisition: Measure the luminescence using a luminometer.[8]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression. | Semantic Scholar [semanticscholar.org]
- 6. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. OUH - Protocols [ous-research.no]
- 9. promega.com [promega.com]
Application Notes for GDC-0879 in Xenograft Mouse Models
References
- 1. COLO 205 Cell Line - Creative Biogene [creative-biogene.com]
- 2. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A375 Xenograft Model | Xenograft Services [xenograft.net]
- 6. altogenlabs.com [altogenlabs.com]
- 7. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. altogenlabs.com [altogenlabs.com]
- 9. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0879: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of GDC-0879, a potent and selective inhibitor of the B-Raf kinase, particularly the V600E mutant. This document outlines its solubility in DMSO and cell culture media, methods for solution preparation, and its mechanism of action within the broader context of the Raf/MEK/ERK signaling pathway.
Quantitative Solubility Data
This compound exhibits high solubility in dimethyl sulfoxide (DMSO) and is practically insoluble in water. For cell-based assays, it is crucial to first prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in the desired cell culture medium.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | ≥16.7 mg/mL[1] | ~50 mM | warming to 37°C and sonication can aid dissolution.[1][2] |
| >10 mM[1][2] | >10 mM | --- | |
| 66 mg/mL[3] | 197.38 mM[3] | Use fresh, anhydrous DMSO to avoid reduced solubility.[3] | |
| Ethanol | Insoluble/Slightly Soluble[1][4] | --- | Not recommended as a primary solvent. |
| Water | Insoluble[1] | --- | Not suitable for preparing aqueous solutions directly. |
| Cell Culture Media | Variable | --- | Final working concentrations are achieved by diluting a DMSO stock solution. The final DMSO concentration should be kept low (typically ≤0.2%) to minimize solvent-induced cytotoxicity. |
Molecular Weight of this compound: 334.37 g/mol [1][5]
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 3.34 mg of this compound (Molecular Weight = 334.37 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved.
-
(Optional) Aiding Dissolution: If the compound does not dissolve completely, warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a short period.[1][2]
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for concentrated DMSO stocks.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage (up to 6 months at -20°C and 1 year at -80°C).[6]
Preparation of this compound Working Solutions in Cell Culture Media
This protocol provides a general method for diluting the this compound DMSO stock solution into a cell culture medium (e.g., DMEM, RPMI-1640) for use in cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw the Stock Solution: Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Example for a 10 µM final concentration):
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This results in a 10 µM intermediate solution.
-
Further dilute this intermediate solution as needed for your experiment. For example, to treat cells in a 96-well plate with a final volume of 100 µL per well, you can add a specific volume of the intermediate solution to the wells containing cells and media to achieve the desired final concentration.
-
-
Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. A final DMSO concentration of less than 0.2% is generally recommended.
-
Immediate Use: It is best practice to prepare fresh working solutions from the frozen stock for each experiment. Do not store diluted solutions in cell culture media for extended periods.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in the B-Raf Signaling Pathway
This compound is a selective inhibitor of B-Raf kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Mutations in the BRAF gene, such as the V600E mutation, can lead to constitutive activation of this pathway, driving tumorigenesis. This compound specifically targets and inhibits the activity of B-Raf, thereby blocking downstream signaling to MEK and ERK, which in turn reduces cell proliferation and tumor growth in cells with the B-Raf V600E mutation.
Caption: this compound inhibits the B-Raf/MEK/ERK signaling pathway.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for evaluating the effect of this compound on cell viability or signaling pathways in cultured cells.
Caption: General workflow for this compound in cell-based assays.
References
Application Notes and Protocols: GDC-0879 in Combination with MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0879 is a potent and highly selective small-molecule inhibitor of the B-Raf kinase, a key component of the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Oncogenic mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving cell proliferation and survival in various cancers, including melanoma and colorectal carcinoma.[4][5][6] While BRAF inhibitors like this compound have shown efficacy in tumors harboring BRAF V600E mutations, the development of resistance is a significant clinical challenge.
One common mechanism of resistance involves the reactivation of the MAPK pathway. To overcome this, a rational therapeutic strategy is the combination of a BRAF inhibitor with a MEK inhibitor, targeting the pathway at two distinct nodes. This dual blockade can lead to a more profound and sustained inhibition of ERK signaling, potentially resulting in synergistic anti-tumor effects and delaying the onset of resistance.[7][8]
These application notes provide a comprehensive overview and detailed protocols for studying the combination of this compound and a MEK inhibitor in a preclinical setting.
Mechanism of Action and Rationale for Combination
This compound selectively binds to and inhibits the activity of the B-Raf kinase, particularly the V600E mutant form.[3] This prevents the phosphorylation and activation of its downstream target, MEK1/2. However, in some contexts, inhibition of B-Raf can lead to a paradoxical activation of the MAPK pathway through C-Raf.[5]
By co-administering a MEK inhibitor, which acts downstream of Raf, this potential bypass mechanism can be effectively blocked. This vertical inhibition of the MAPK pathway is hypothesized to result in a more complete shutdown of oncogenic signaling, leading to enhanced anti-proliferative and pro-apoptotic effects in cancer cells with activating BRAF mutations.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Genotype | Value | Reference |
| IC50 (B-Raf V600E) | - | Purified Enzyme | 0.13 nM | [1][2] |
| IC50 (pERK inhibition) | MALME-3M | BRAF V600E | 63 nM | [2][3] |
| IC50 (pMEK1 inhibition) | A375 | BRAF V600E | 59 nM | [1][4] |
| IC50 (pMEK1 inhibition) | Colo205 | BRAF V600E | 29 nM | [1][4] |
| EC50 (Cell Viability) | Malme3M | BRAF V600E | 0.75 µM | [3][4] |
Signaling Pathway Diagram
Caption: MAPK signaling pathway and points of inhibition by this compound and a MEK inhibitor.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Combination Synergy
This protocol is designed to assess the synergistic effect of this compound and a MEK inhibitor on the viability of cancer cells.
1. Materials:
-
BRAF V600E mutant cancer cell lines (e.g., A375 melanoma, Colo205 colorectal cancer).
-
This compound (dissolved in DMSO).
-
MEK inhibitor (e.g., Trametinib, Selumetinib; dissolved in DMSO).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
Plate reader for luminescence or absorbance.
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the MEK inhibitor. For example, a 6x6 matrix with concentrations ranging from 0.1 nM to 10 µM for each compound. Include vehicle control (DMSO) wells.
-
Treatment: Add 100 µL of medium containing the drug combinations to the respective wells. The final DMSO concentration should be below 0.2%.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Calculate the percentage of cell growth inhibition for each drug concentration and combination.
-
Use a synergy model (e.g., Bliss independence or Loewe additivity) to determine if the combination effect is synergistic, additive, or antagonistic.
-
Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition
This protocol is used to confirm the on-target activity of this compound and a MEK inhibitor by assessing the phosphorylation status of key pathway components.
1. Materials:
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BRAF V600E mutant cancer cells.
-
This compound and MEK inhibitor.
-
6-well cell culture plates.
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RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blot transfer system.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-MEK (Ser217/221), anti-total-MEK, anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
2. Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound, a MEK inhibitor, or the combination at desired concentrations for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Experimental Workflow Diagram
Caption: A proposed experimental workflow for evaluating the combination of this compound and a MEK inhibitor.
Conclusion
The combination of this compound with a MEK inhibitor represents a promising therapeutic strategy for overcoming resistance and enhancing the efficacy of targeting the MAPK pathway in BRAF V600E-mutant cancers. The provided protocols offer a framework for the preclinical evaluation of this combination, from initial in vitro synergy screening to the mechanistic validation of pathway inhibition. Careful execution of these experiments will provide valuable insights into the therapeutic potential of this dual-targeting approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Novel RAF‐directed approaches to overcome current clinical limits and block the RAS/RAF node - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Development of BRAF plus MEK Inhibitor Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrating BRAF/MEK inhibitors into combination therapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting GDC-0879 paradoxical activation in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the B-Raf inhibitor, GDC-0879. Our aim is to help you navigate common experimental challenges, particularly the phenomenon of paradoxical activation of the MAPK pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, ATP-competitive small molecule inhibitor of B-Raf kinase.[1][2] It is particularly effective against the BRAF V600E mutant form of the enzyme.[2][3] Its primary mechanism involves binding to the ATP-binding pocket of B-Raf, thereby preventing its kinase activity and inhibiting the downstream signaling of the MAPK/ERK pathway.[2][4]
Q2: What is "paradoxical activation" and why does it occur with this compound?
A2: Paradoxical activation is a phenomenon where a kinase inhibitor, such as this compound, leads to an increase, rather than a decrease, in the activity of its target pathway in certain cellular contexts.[5][6][7] This occurs with this compound in cells that have wild-type BRAF, especially when there are activating mutations in upstream signaling molecules like RAS.[8][9] The binding of this compound to one BRAF molecule in a dimer can promote the transactivation of the other BRAF or CRAF molecule in the complex, leading to downstream MEK and ERK activation.[10][11][12]
Q3: In which types of cells is this compound expected to be an effective inhibitor versus an activator of the MAPK pathway?
A3:
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Effective Inhibition: this compound is expected to effectively inhibit the MAPK pathway and cell proliferation in cancer cell lines harboring the BRAF V600E mutation.[8][13]
-
Paradoxical Activation: Conversely, in cells with wild-type BRAF, and particularly those with activating RAS mutations, this compound can lead to paradoxical activation of the MAPK pathway.[5][8]
Q4: What is the recommended concentration range for using this compound in cell-based assays?
A4: The recommended concentration for cellular use typically ranges from 1 to 300 nM.[1] However, the optimal concentration is cell-line dependent and should be determined empirically through dose-response experiments.
Troubleshooting Guide
Issue 1: I am observing an increase in p-ERK levels after treating my cells with this compound.
-
Possible Cause 1: Cell line has wild-type BRAF and/or a RAS mutation.
-
Possible Cause 2: Sub-optimal inhibitor concentration.
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Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Paradoxical activation can be concentration-dependent.
-
-
Possible Cause 3: Off-target effects.
-
Troubleshooting Step: While this compound is highly selective for RAF kinases, cross-reactivity with other kinases at high concentrations cannot be entirely ruled out.[1] Consider using a structurally different RAF inhibitor as a control to see if the effect is specific to this compound's chemical scaffold.
-
Issue 2: My BRAF V600E mutant cell line is not responding to this compound treatment.
-
Possible Cause 1: Acquired resistance.
-
Troubleshooting Step: Prolonged treatment with RAF inhibitors can lead to the development of resistance mechanisms. This can include upregulation of receptor tyrosine kinases, mutations in downstream pathway components like MEK, or activation of parallel signaling pathways such as the PI3K/AKT pathway.[8] Analyze key nodes of these pathways via Western blot.
-
-
Possible Cause 2: Issues with the compound.
-
Troubleshooting Step: Ensure the proper storage and handling of your this compound stock solution.[2] Prepare fresh dilutions for each experiment. Confirm the compound's activity in a sensitive positive control cell line.
-
-
Possible Cause 3: Cell culture conditions.
-
Troubleshooting Step: Ensure consistent cell culture conditions, including serum concentration and cell density, as these can influence signaling pathways and drug sensitivity.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Purified B-Raf V600E | Kinase Assay | - | 0.13 nM | [2][4][13][14] |
| pERK | Cellular Assay | MALME-3M (BRAF V600E) | 63 nM | [2][14] |
| pMEK1 | Cellular Assay | A375 (BRAF V600E) | 59 nM | [13][14] |
| pMEK1 | Cellular Assay | Colo205 (BRAF V600E) | 29 nM | [13][14] |
| Cell Viability | Cellular Assay | Malme3M (BRAF V600E) | 0.75 µM | [2][13] |
Experimental Protocols
Western Blotting for MAPK Pathway Activation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for the desired time (e.g., 1, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-MEK1/2 (Ser217/221), total MEK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and visualize the protein bands using an ECL detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibiting the constitutively active BRAF V600E mutant.
Caption: this compound inducing paradoxical activation in RAS mutant cells.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. apexbt.com [apexbt.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical activation of Raf by a novel Raf inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. biorxiv.org [biorxiv.org]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Optimizing GDC-0879 concentration to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the concentration of GDC-0879 and mitigate off-target effects in their experiments.
Troubleshooting Guide
Issue: Inconsistent or unexpected results with this compound treatment.
This guide will help you troubleshoot common issues related to the use of this compound, a potent and selective B-Raf kinase inhibitor.
Question: My B-Raf wild-type cells show increased proliferation or MAPK pathway activation after this compound treatment. Is this expected?
Answer: Yes, this phenomenon is known as "paradoxical activation" of the MAPK pathway and is a known off-target effect of some RAF inhibitors.[1][2][3][4][5] In cells with wild-type B-Raf and upstream activation (e.g., RAS mutations), this compound can promote the formation of RAF dimers (e.g., B-Raf/C-Raf), leading to the transactivation of C-Raf and subsequent downstream signaling, resulting in increased pERK levels and cell proliferation.[4][6]
Troubleshooting Steps:
-
Confirm the B-Raf and RAS mutational status of your cells. The efficacy of this compound is strongly correlated with the B-RafV600E mutational status.[7][8][9] Paradoxical activation is more likely to occur in B-Raf wild-type cells, especially those with RAS mutations.
-
Optimize this compound Concentration. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and assess both the inhibition of pERK (in B-RafV600E cells) and any potential increase in pERK (in B-Raf wild-type cells). The recommended concentration for cellular use is generally between 1-300 nM.[10]
-
Monitor Downstream Effectors. In addition to pERK, assess the phosphorylation status of MEK to confirm pathway inhibition or activation.
-
Consider Alternative Inhibitors. For B-Raf wild-type models, a MEK inhibitor might be a more suitable alternative to avoid paradoxical activation.[7] Next-generation "paradox breaker" RAF inhibitors are also being developed to avoid this effect.[1][11]
Question: I am observing off-target effects other than paradoxical MAPK activation. What could be the cause?
Answer: While this compound is a selective B-Raf inhibitor, it can exhibit activity against other kinases at higher concentrations. A screening of this compound against a panel of 140 kinases showed over 50% inhibitory activity against CSNK1D at a concentration of 1 µM.[10] Other studies have mentioned weak binding to kinases like RSK1 and RIP2K.[6]
Troubleshooting Steps:
-
Review Kinase Selectivity Profile. Refer to the kinase selectivity data for this compound to identify potential off-target kinases that might be relevant to your experimental system.
-
Titrate this compound Concentration. Lowering the concentration of this compound may help to minimize off-target effects while maintaining on-target activity.
-
Use a More Selective Inhibitor. If off-target effects persist and interfere with your results, consider using a different B-Raf inhibitor with an improved selectivity profile.
-
Employ orthogonal methods. Use genetic approaches like siRNA or shRNA to validate that the observed phenotype is specifically due to the inhibition of B-Raf.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the B-Raf kinase.[10] It is particularly effective against the B-RafV600E mutant, which is commonly found in various cancers.[7][8] By inhibiting B-Raf, this compound blocks the downstream signaling of the MAPK/ERK pathway, leading to reduced cell proliferation and tumor growth in B-RafV600E-mutant models.[7][8][12]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. However, a general starting point for in vitro cellular assays is in the range of 1-300 nM.[10] It is always recommended to perform a dose-response curve to determine the IC50 for your specific cell line.
Q3: What are the known IC50 values for this compound?
A3: The following table summarizes the reported IC50 values for this compound.
| Target | Assay System | IC50 Value | Reference |
| B-RafV600E (purified enzyme) | Biochemical Assay | 0.13 nM | [7][12] |
| pERK (cellular) | Malme-3M cells | 63 nM | [7] |
| pMEK1 (cellular) | A375 cells | 59 nM | [7][12] |
| pMEK1 (cellular) | Colo205 cells | 29 nM | [7][12] |
| B-RafV600E (cellular) | Malme3M cells | 0.75 µM | [7] |
Q4: How can I avoid the paradoxical activation of the MAPK pathway?
A4: To avoid paradoxical activation, it is crucial to:
-
Use B-RafV600E mutant cell lines. this compound is designed to be most effective in this context.[7][8]
-
Carefully titrate the concentration. In B-Raf wild-type cells, use the lowest effective concentration to minimize the induction of RAF dimerization.
-
Consider a MEK inhibitor as an alternative in B-Raf wild-type and RAS-mutant cell lines.[7]
Experimental Protocols
Protocol 1: Dose-Response Curve for pERK Inhibition
This protocol describes how to determine the IC50 of this compound for the inhibition of ERK phosphorylation in a B-RafV600E mutant cell line (e.g., A375).
Materials:
-
B-RafV600E mutant cell line (e.g., A375)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Lysis buffer
-
Phospho-ERK and Total-ERK antibodies
-
Western blot or ELISA reagents
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
The next day, prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 1 µM down to 0.1 nM, plus a DMSO vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time (e.g., 1-2 hours).
-
Wash the cells with cold PBS and then lyse the cells directly in the wells.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phospho-ERK and total ERK in each sample using Western blotting or ELISA.
-
Normalize the phospho-ERK signal to the total ERK signal.
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Plot the normalized phospho-ERK levels against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound signaling in different cellular contexts.
Caption: Experimental workflow for this compound concentration optimization.
Caption: A decision tree for troubleshooting off-target effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [PDF] Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Semantic Scholar [semanticscholar.org]
- 3. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 6. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
GDC-0879 solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the B-Raf inhibitor, GDC-0879.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a lipophilic compound with poor solubility in aqueous media. It is practically insoluble in water but shows good to moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1][2][3] Its absorption can be sensitive to changes in gut pH, food, and salt form.[4]
Q2: I am observing precipitation when diluting my this compound DMSO stock into an aqueous buffer. Why is this happening?
This is a common issue known as precipitation upon dilution. It occurs because this compound is highly soluble in a strong organic solvent like DMSO, but its solubility is drastically lower in aqueous buffers.[5] When the DMSO stock is diluted, the solvent polarity changes abruptly, causing the compound to exceed its kinetic solubility limit and "crash out" of the solution.[5][6]
Q3: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of this compound.[1][2][6][7][8] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][8]
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | 66 mg/mL | 197.38 mM | Warmed solution. Use of fresh, anhydrous DMSO is recommended. | [1][3] |
| DMSO | 50 mg/mL | 149.53 mM | Requires sonication. Hygroscopic DMSO can impact solubility. | [8] |
| DMSO | ≥16.7 mg/mL | > 50 mM | --- | [2] |
| DMSO | Soluble to 10 mM | 10 mM | --- | [7] |
| Ethanol | 5 mg/mL | 14.95 mM | --- | [1][3] |
| Water | Insoluble | Insoluble | --- | [1][3] |
| DMF | Slightly Soluble | --- | --- | [9] |
Note: The actual solubility may vary slightly due to experimental conditions, compound purity, and solvent quality.[2][10][11]
Troubleshooting Guide for this compound Solubility Issues
This guide addresses common problems encountered during the handling and use of this compound in experimental settings.
Problem 1: this compound powder is not dissolving in DMSO to create a stock solution.
-
Initial Steps: Follow the protocol above. Ensure you are using high-purity, anhydrous DMSO.[1][8]
-
Heating and Sonication: Gently warm the solution to 37°C for about 10 minutes and/or use an ultrasonic bath.[2][8][12] These methods provide energy to overcome the lattice energy of the crystalline solid, facilitating dissolution.[5]
-
Check Solvent Quality: If issues persist, the DMSO may have absorbed moisture. Use a fresh, newly opened bottle of anhydrous DMSO.[1]
Problem 2: this compound precipitates after dilution of the DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).
-
Lower Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.[6]
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant like Tween-80 or Tween-20 can help create micelles that keep the inhibitor in solution.[1][6] For in vivo preparations, a formulation of 0.5% methylcellulose with 0.2% Tween 80 has been suggested.[1]
-
Incorporate a Co-solvent: For some kinase inhibitors, a small percentage of a water-miscible co-solvent like polyethylene glycol (PEG) can improve solubility.[6]
-
Adjust pH: this compound has a reported pKa of approximately 5.1.[4] As a weakly basic compound, its solubility can be increased by lowering the pH of the buffer.[5] Testing buffers with a pH below 5.1 may improve solubility by protonating the molecule.[4][5]
-
Use Sonication: Briefly sonicating the final diluted solution can help break up small precipitates and re-dissolve the compound.[6]
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL (149.5 mM) this compound Stock Solution in DMSO
-
Preparation: Aseptically weigh the required amount of this compound solid powder in a sterile conical tube.
-
Solvent Addition: Add the appropriate volume of fresh, high-purity, anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Dissolution: Tightly cap the tube and vortex thoroughly. Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved. Gentle warming to 37°C for 10 minutes can be performed if needed.[2][8][12]
-
Sterilization (Optional): If required for cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or -80°C for up to one year.[8]
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Gavage Studies
This protocol is based on a general formulation for poorly soluble compounds intended for oral administration in animal models.
-
Vehicle Preparation: Prepare a clear solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Suspension: Weigh the required amount of this compound for the desired dosage (e.g., 100 mg/kg).[1][2]
-
Mixing: Add the this compound powder to the calculated volume of the vehicle (0.5% methylcellulose + 0.2% Tween 80).
-
Homogenization: Mix thoroughly to create a uniform suspension. This should be done immediately before administration to ensure homogeneity.[1]
This compound Mechanism of Action
This compound is a potent and selective inhibitor of B-Raf, particularly the V600E mutant.[3][7] It functions by blocking the Raf/MEK/ERK signaling pathway, which is a critical pathway for cell proliferation.[7][13] Inhibition of B-Raf leads to decreased phosphorylation of MEK and subsequently ERK, resulting in the suppression of tumor cell growth.[7][13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. glpbio.com [glpbio.com]
- 11. file.glpbio.com [file.glpbio.com]
- 12. apexbt.com [apexbt.com]
- 13. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0879 Assay Interference: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the B-Raf inhibitor, GDC-0879, in cell-based screens. The primary focus is on addressing the common assay interference phenomenon known as paradoxical activation of the MAPK pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of the RAF family of serine/threonine kinases.[1][2] It is an ATP-competitive inhibitor with high affinity for B-Raf, particularly the oncogenic B-RafV600E mutant.[1][3] In cells with the B-RafV600E mutation, this compound effectively inhibits the Raf/MEK/ERK signaling pathway (also known as the MAPK pathway), leading to reduced cell proliferation and tumor growth.[1][2][3][4]
Q2: I'm using this compound to inhibit B-Raf, but I'm seeing an increase in ERK phosphorylation (p-ERK). Is this expected?
This is a known and well-documented phenomenon called "paradoxical activation".[5][6][7] Instead of inhibiting the MAPK pathway, RAF inhibitors like this compound can cause its activation in specific cellular contexts. This is the most common cause of assay "interference" or unexpected results with this compound.
Q3: What is the mechanism of paradoxical MAPK pathway activation by this compound?
Paradoxical activation occurs in cells that have wild-type B-Raf (BRAFWT) and upstream activation of the pathway, typically through mutated, GTP-bound RAS (e.g., K-RAS or H-RAS mutations).[2][5]
The mechanism involves RAF dimerization:
-
In cells with active RAS, RAF proteins (B-Raf and C-Raf) are recruited to the membrane and form dimers (e.g., B-Raf/C-Raf heterodimers).[5][8]
-
This compound binds to the ATP-binding pocket of one RAF molecule within the dimer.[6]
-
This binding event locks the first RAF molecule in a conformation that allosterically transactivates its unbound partner in the dimer.[5][6]
-
The activated, unbound RAF partner can then phosphorylate MEK, leading to downstream ERK phosphorylation and pathway activation, despite the presence of a "RAF inhibitor".[5]
This paradoxical effect is concentration-dependent. At very high concentrations, the inhibitor may saturate both protomers of the RAF dimer, neutralizing the effect.[8]
Q4: In which cell lines is paradoxical activation most likely to occur?
You are most likely to observe paradoxical activation in cell lines that are B-Raf wild-type (BRAFWT) but have a mutation in an upstream activator, such as RAS (e.g., HCT116, which is K-RAS mutant).[2][9] Conversely, in cell lines with a B-RafV600E mutation and wild-type RAS (e.g., A375, Malme-3M, Colo205), this compound typically acts as an inhibitor as expected.[1][3][4][10]
Q5: Does this compound have known off-target effects?
Yes. While highly selective for RAF kinases, this compound has been shown to have some off-target activity. A screen against 140 kinases showed that at a concentration of 1 µM, this compound exhibited over 50% inhibitory activity against CSNK1D (Casein Kinase 1 Delta).[11] In another study, weak binding to CK1δ, RSK1, and RIP2K was noted.[7] For most cell-based assays focused on the MAPK pathway, these off-target effects are considered minimal, but they should be considered when interpreting unusual phenotypes.
Troubleshooting Guide
Problem: Unexpected increase in p-ERK, p-MEK, or cell proliferation after this compound treatment.
This guide will help you determine if you are observing paradoxical activation and how to mitigate it.
Step 1: Verify Your Cell Line's Genetic Background
-
Action: Confirm the mutational status of BRAF and RAS genes in your cell line using resources like the COSMIC database or by sequencing.
-
Expected Outcome:
-
BRAFV600E / RASWT (e.g., A375): this compound should inhibit p-ERK. If not, check for other issues like compound stability or cell line authenticity.
-
BRAFWT / RASMutant (e.g., HCT116): An increase in p-ERK is likely due to paradoxical activation. Proceed to Step 2.
-
Step 2: Confirm Paradoxical Activation
-
Action: Perform a dose-response experiment and measure p-ERK levels via Western blot. Include a positive control cell line (e.g., A375) where inhibition is expected.
-
Expected Outcome: You should observe a bell-shaped curve or a sustained increase in p-ERK in your BRAFWT/RASMutant cell line with increasing concentrations of this compound. In the A375 control, you should see a dose-dependent decrease in p-ERK.
Step 3: Mitigate or Circumvent Paradoxical Activation
If your goal is to inhibit the MAPK pathway in a cellular model prone to paradoxical activation, consider the following strategies:
-
Use a Downstream Inhibitor: Inhibit the pathway downstream of RAF by using a MEK inhibitor (e.g., Trametinib, PD0325901). This will block the signal regardless of RAF activity.[5]
-
Use a "Paradox-Breaker" RAF Inhibitor: Second- and third-generation RAF inhibitors (e.g., PLX8394) have been designed to inhibit RAF signaling without inducing dimerization and paradoxical activation.[12][13][14] These compounds can be effective in both BRAF-mutant and RAS-mutant contexts.
-
Co-treatment with an EGFR or mTOR inhibitor: In some models, resistance and paradoxical signaling can be overcome by co-targeting other pathways like EGFR or mTOR.[14]
Quantitative Data Summary
The following tables summarize the reported potency and selectivity of this compound.
Table 1: this compound Inhibitory Potency (IC50 / EC50)
| Target / Assay | Cell Line | Value | Reference(s) |
|---|---|---|---|
| Purified B-RafV600E (enzymatic) | N/A | 0.13 nM | [1][3] |
| p-ERK Inhibition (cellular) | Malme-3M | 63 nM | [1] |
| p-MEK1 Inhibition (cellular) | A375 | 59 nM | [3][4] |
| p-MEK1 Inhibition (cellular) | Colo205 | 29 nM | [3][4] |
| Cell Viability (cellular) | Malme-3M | 0.75 µM |[1][3] |
Table 2: this compound Kinase Selectivity Profile
| Kinase Target | % Inhibition @ 1 µM | Notes | Reference(s) |
|---|---|---|---|
| RAF Kinases | >90% | Primary target family | [11] |
| CSNK1D | >50% | Known off-target | [11] |
| Other 138 Kinases | <50% | Generally high selectivity |[11] |
Key Experimental Protocols
Protocol 1: Western Blot for p-ERK and Total ERK
This protocol is used to determine the effect of this compound on MAPK pathway activation.
-
Cell Seeding: Seed cells (e.g., HCT116 and A375) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal pathway activity, you may serum-starve cells for 4-6 hours in a serum-free medium prior to treatment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM) in the appropriate cell culture medium. Treat cells for a specified time (a 1-2 hour treatment is often sufficient to see changes in phosphorylation).[9] Include a DMSO vehicle control.
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse cells directly in the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and centrifuge at ~14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20 µ g/lane ).
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-ERK1/2 (p44/42 MAPK) and total ERK1/2 overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensity. The key readout is the ratio of p-ERK to total ERK relative to the DMSO control.
Visualizations
Signaling Pathways
Caption: MAPK signaling under normal inhibition vs. paradoxical activation.
Experimental Workflow
Caption: Workflow to diagnose this compound paradoxical activation.
Troubleshooting Logic
Caption: Decision tree for predicting this compound assay interference.
References
- 1. apexbt.com [apexbt.com]
- 2. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel RAF‐directed approaches to overcome current clinical limits and block the RAS/RAF node - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 12. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Resistance to GDC-0879
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cell line-specific resistance to the B-Raf inhibitor, GDC-0879.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the B-Raf kinase.[1] Its primary mechanism of action is the inhibition of the Raf/MEK/ERK signaling pathway, which is a critical pathway for cell proliferation and survival. This compound is particularly effective against cancer cells harboring the BRAF V600E mutation, a common oncogenic mutation that leads to constitutive activation of this pathway.[1][2]
Q2: Why is this compound effective in some cell lines but not others?
The efficacy of this compound is strongly correlated with the BRAF V600E mutational status of the cell line.[1][2] Cell lines with the BRAF V600E mutation are generally sensitive to this compound. However, cell lines with wild-type BRAF, especially those with activating mutations in upstream components of the pathway like KRAS, often exhibit resistance.[2][3]
Q3: What is the molecular basis for resistance to this compound in BRAF wild-type cell lines?
In BRAF wild-type cells, particularly those with RAS mutations, this compound can paradoxically activate the MAPK pathway.[3] This occurs because the inhibitor promotes the dimerization of RAF proteins (e.g., CRAF-CRAF or CRAF-BRAF), leading to the transactivation of one RAF protomer by its drug-bound partner. This results in the phosphorylation of MEK and ERK, ultimately driving cell proliferation despite the presence of the inhibitor.
Q4: Are there other known mechanisms of resistance to this compound?
Yes, besides paradoxical activation, acquired resistance to this compound can develop through various mechanisms, including:
-
Secondary mutations: Mutations in the BRAF gene, such as the T529M "gatekeeper" mutation, can prevent this compound from binding effectively.[4]
-
Gene amplification: Amplification of the BRAF gene can lead to an overabundance of the target protein, overwhelming the inhibitory effect of the drug.
-
Activation of bypass pathways: Upregulation of alternative signaling pathways, such as the PI3K/AKT pathway, can provide cancer cells with an alternative route for survival and proliferation, thereby circumventing the blockade of the MAPK pathway.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: My BRAF V600E mutant cell line is showing unexpected resistance to this compound.
| Possible Cause | Suggested Solution |
| Cell line misidentification or contamination. | Authenticate your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination. |
| Development of acquired resistance. | Sequence the BRAF gene to check for secondary mutations. Perform a western blot to assess the expression levels of BRAF and other key signaling proteins (e.g., pERK, pAKT) to investigate potential bypass mechanisms. |
| Incorrect drug concentration or degradation. | Verify the concentration of your this compound stock solution. Ensure proper storage conditions to prevent degradation. Perform a dose-response experiment to determine the IC50 in your specific cell line. |
| High cell density. | Optimize cell seeding density. High confluency can sometimes lead to altered drug responses. |
Problem 2: I am observing paradoxical activation of the MAPK pathway in my cell line.
| Possible Cause | Suggested Solution |
| The cell line has a wild-type BRAF and a RAS mutation. | This is the expected mechanism of resistance in this genetic context. Confirm the mutational status of BRAF and RAS in your cell line. |
| Experimental artifact. | Ensure that your western blot for pERK is optimized and includes appropriate controls (e.g., untreated and vehicle-treated cells). |
| Off-target effects of this compound. | While this compound is selective, consider the possibility of off-target effects at high concentrations. Perform experiments at a range of concentrations. |
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, highlighting the difference in sensitivity between BRAF V600E mutant and KRAS mutant cells.
| Cell Line | Cancer Type | BRAF Status | KRAS Status | This compound IC50 (pMEK1 Inhibition) | Reference |
| A375 | Melanoma | V600E | Wild-Type | 59 nM | [1] |
| Colo205 | Colorectal Carcinoma | V600E | Wild-Type | 29 nM | [1] |
| Malme3M | Melanoma | V600E | Wild-Type | 750 nM (Cell Viability) | [1] |
| HCT116 | Colorectal Carcinoma | Wild-Type | G13D | Less sensitive | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-ERK (pERK)
This protocol is used to assess the activation state of the MAPK pathway by measuring the levels of phosphorylated ERK.
Materials:
-
Cell culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture dishes and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time. Include untreated and vehicle controls.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
Visualizations
Caption: this compound inhibits the constitutively active BRAF V600E, blocking proliferation.
Caption: this compound promotes RAF dimerization, leading to paradoxical MAPK activation.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]
- 4. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating GDC-0879-induced cytotoxicity in non-target cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating GDC-0879-induced cytotoxicity in non-target cells.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Proliferation in Non-Target Cells
You are observing unexpected cell death or increased proliferation in your non-target (wild-type BRAF) cell line upon treatment with this compound.
Possible Cause:
This compound is a potent inhibitor of the B-Raf kinase, particularly the V600E mutant. However, in cells with wild-type B-Raf, this compound can paradoxically activate the MEK/ERK signaling pathway.[1][2] This occurs because the binding of this compound to wild-type B-Raf (or C-Raf) can promote the formation of Raf dimers, leading to the activation of downstream MEK/ERK signaling.[1] In rapidly dividing cells, this can result in enhanced proliferation, while in non-proliferating, post-mitotic cells, this same pathway activation can paradoxically promote cell survival.[1]
Troubleshooting Steps:
-
Confirm BRAF Mutation Status: Verify the BRAF mutation status of your cell line. The anti-tumor efficacy of this compound is strongly associated with the BRAF V600E mutation.[3][4]
-
Assess MEK/ERK Pathway Activation:
-
Perform a western blot to analyze the phosphorylation status of MEK1/2 and ERK1/2. An increase in pMEK and pERK levels following this compound treatment would confirm paradoxical pathway activation.
-
Compare the levels of pMEK/pERK in your non-target cells to a known BRAF V600E mutant cell line (e.g., A375 melanoma cells) treated with this compound, where you should observe a decrease in pMEK/pERK.
-
-
Dose-Response Analysis: Perform a dose-response experiment to determine the precise concentration at which you observe cytotoxicity or proliferation. This will help in identifying a potential therapeutic window.
-
Consider Co-treatment with a MEK Inhibitor: If paradoxical activation is confirmed, consider co-treatment with a MEK inhibitor (e.g., PD0325901). This can help to abrogate the downstream effects of Raf activation.[4]
-
Evaluate Off-Target Kinase Activity: While this compound is highly selective for Raf kinases, some off-target activity has been reported against kinases such as CSNK1D, RSK1, and RIP2K.[1][5] If the above steps do not resolve the issue, consider assessing the activity of these kinases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective ATP-competitive inhibitor of the B-Raf kinase.[5][6] It is particularly effective against the constitutively active BRAF V600E mutant, leading to the inhibition of the downstream MEK/ERK signaling pathway and subsequent reduction in tumor cell proliferation.[3][4][6]
Q2: Why am I seeing increased proliferation in my wild-type BRAF cells treated with this compound?
This phenomenon is known as paradoxical activation of the MAPK pathway.[1] In cells with wild-type BRAF, this compound binding can induce the dimerization of RAF proteins (B-Raf and C-Raf), leading to the transactivation of the kinase domains and subsequent activation of MEK and ERK.[1][7] This can result in enhanced cell proliferation.
Q3: Can this compound be protective for any cell type?
Interestingly, yes. In non-proliferating, post-mitotic cells like kidney podocytes, the paradoxical activation of the MEK/ERK pathway by this compound has been shown to be protective against cellular stressors and promote cell survival.[1][2] This highlights the context-dependent effects of this compound.
Q4: What are the known off-target effects of this compound?
While this compound is highly selective for Raf kinases, it has been shown to have some inhibitory activity against other kinases at higher concentrations. A screening against 140 kinases showed over 50% inhibition of CSNK1D (casein kinase 1 delta).[5] Other studies have mentioned weak binding to RSK1 (ribosomal S6 kinase 1) and RIP2K (receptor-interacting serine/threonine kinase 2).[1]
Q5: What are the typical IC50 values for this compound?
The IC50 values for this compound are highly dependent on the BRAF mutation status of the cell line.
| Cell Line | Cancer Type | BRAF Status | IC50/EC50 (pMEK/pERK/Viability) | Reference |
| A375 | Melanoma | V600E | 0.13 nM (B-Raf), 59 nM (pMEK) | [6][8] |
| Colo205 | Colorectal Carcinoma | V600E | 0.13 nM (B-Raf), 29 nM (pMEK) | [6][8] |
| Malme3M | Melanoma | V600E | 0.75 µM (viability), 63 nM (pERK) | [3][6] |
Note: IC50 values for non-target, non-cancerous cells are not extensively reported in the literature, as the primary focus has been on its anti-cancer properties. Researchers should empirically determine the cytotoxic concentration in their specific non-target cell lines.
Experimental Protocols
Protocol 1: Western Blot for pMEK and pERK
Objective: To assess the activation state of the MEK/ERK pathway in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MEK1/2, anti-total-MEK1/2, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 25 minutes for pMEK inhibition assessment).[8]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of non-target cells.
Materials:
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or MTT reagent
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range is from 0.078 µM to 20 µM.[9]
-
Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
For CellTiter-Glo®:
-
Allow the plate and reagents to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
For MTT:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or isopropanol with HCl) and incubate until the formazan crystals are fully dissolved.
-
Measure absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the results and calculate the IC50 value if applicable.
Visualizations
Caption: Mechanism of this compound in different cellular contexts.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
- 1. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a BRAF Inhibitor, Protects Kidney Podocytes from Death. | Broad Institute [broadinstitute.org]
- 3. apexbt.com [apexbt.com]
- 4. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]
GDC-0879 Technical Support Center: Stability and Handling
Welcome to the technical support center for GDC-0879. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of this compound in common experimental settings.
Frequently Asked Questions (FAQs)
How should I prepare and store stock solutions of this compound?
This compound is sparingly soluble in aqueous buffers and ethanol but has good solubility in dimethyl sulfoxide (DMSO).[1][2][3]
-
Recommended Solvent : Prepare a concentrated stock solution in fresh, anhydrous DMSO.[2] The solubility in DMSO is reported to be at least 10 mM, and can be as high as 197 mM (66 mg/mL).[1][2] To achieve higher concentrations, gentle warming to 37°C or brief sonication may be helpful.[1]
-
Stock Solution Storage : Aliquot the DMSO stock solution into single-use volumes and store at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[1][4] Avoid repeated freeze-thaw cycles.[2] For use, a stock solution stored at -20°C is stable for at least 6 months, and at -80°C for one year.[4]
-
Aqueous Solutions : this compound is insoluble in water.[1][3] Direct preparation in aqueous buffers is not recommended. For experiments, dilute the DMSO stock solution into the final aqueous buffer or cell culture medium immediately before use. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on your experimental system.
What is the stability of this compound in different solvents and conditions?
While specific half-life data in various biochemical buffers is not extensively published, general stability information is available.
-
Solid Form : As a crystalline solid, this compound is stable for up to 3 years when stored at -20°C.[4]
-
DMSO Stock : Stock solutions in DMSO are stable for several months at -20°C and up to a year at -80°C.[1][4] It is advised to use freshly prepared solutions for optimal results.[1]
-
Aqueous Buffers : The stability in aqueous solutions is pH-dependent.[5] Like many small molecules, this compound may be susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to prepare fresh dilutions in your experimental buffer for each experiment and use them promptly.
-
Freeze-Thaw Cycles : To maintain compound integrity, it is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Table 1: Solubility and Storage Summary for this compound
| Solvent/Form | Solubility | Recommended Storage Temp. | Shelf-Life |
| Solid Powder | N/A | -20°C | 3 years[4] |
| DMSO | ≥10 mM to 197 mM[1][2] | -20°C or -80°C | 6 months (-20°C) to 1 year (-80°C)[4] |
| Ethanol | ~5 mg/mL (Slightly soluble)[2][3][6] | N/A (Not recommended for stock) | N/A |
| Water | Insoluble[1][2][3] | N/A | N/A |
| Aqueous Buffers | Low (Dilute from DMSO stock) | Use immediately | Not recommended for storage |
My this compound precipitated after dilution in my aqueous buffer. What should I do?
Precipitation is a common issue when diluting a DMSO-solubilized compound into an aqueous buffer. This occurs when the concentration of this compound exceeds its solubility limit in the final buffer.
Troubleshooting Steps:
-
Check Final Concentration : Ensure the final concentration of this compound is within a soluble range for your buffer. You may need to perform a solubility test to determine the limit in your specific experimental conditions.
-
Lower DMSO Carryover : While counterintuitive, sometimes a higher initial stock concentration (e.g., 20 mM vs 10 mM) allows for a smaller volume to be added to the aqueous buffer, which can sometimes help. The key is to ensure rapid and thorough mixing upon dilution.
-
Add Protein/Detergent : If compatible with your assay, adding a carrier protein like bovine serum albumin (BSA) or a non-ionic detergent (e.g., Tween-20, Triton X-100) to the final buffer can help maintain the solubility of hydrophobic compounds.
-
pH Adjustment : The absorption and solubility of this compound can be sensitive to pH changes.[5][7] Ensure the pH of your final buffer is compatible with the compound.
Experimental Protocols & Methodologies
Protocol: General Method for Assessing Compound Stability
To determine the stability of this compound in a specific experimental buffer, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.[8][9] This involves incubating the compound in the buffer and monitoring its concentration over time.
Objective : To quantify the degradation of this compound in a specific buffer over a set time course.
Materials :
-
This compound
-
Anhydrous DMSO
-
Experimental buffer of interest (e.g., PBS, Tris-HCl, HEPES, cell culture medium)
-
HPLC system with a UV or PDA detector
-
Appropriate HPLC column (e.g., C18)[9]
-
Mobile phases (e.g., Acetonitrile and water with 0.1% formic acid)[10]
Procedure :
-
Preparation : Prepare a 10 mM stock solution of this compound in DMSO.
-
Incubation : Dilute the this compound stock solution into your experimental buffer to a final concentration of 10-50 µM. Prepare a sufficient volume for all time points.
-
Time Points : Incubate the solution at the desired experimental temperature (e.g., room temperature, 37°C).
-
Sampling : At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution. Immediately quench any potential degradation by mixing with an equal volume of cold acetonitrile and store at -20°C or colder until analysis.
-
HPLC Analysis :
-
Data Analysis : Plot the percentage of remaining this compound against time. From this data, the compound's half-life (t½) in that specific buffer can be calculated.
Visual Guides: Pathways and Workflows
This compound Mechanism of Action
This compound is a potent and selective inhibitor of the B-Raf kinase, particularly the oncogenic B-RafV600E mutant.[1][3] B-Raf is a critical component of the MAP kinase (MAPK/ERK) signaling pathway, which regulates cell proliferation, differentiation, and survival.[12][13][14] Inhibition of B-Raf by this compound blocks downstream signaling by preventing the phosphorylation of MEK, which in turn prevents the phosphorylation of ERK.[3][4]
Experimental Workflow: Compound Stability Assessment
The following diagram outlines the logical steps for conducting a stability study of this compound in a chosen experimental buffer.
Troubleshooting Logic: Compound Precipitation
If you encounter precipitation when diluting this compound, follow this decision-making process to resolve the issue.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Disposition of this compound, a B-RAF kinase inhibitor in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. publications.gimr.garvan.org.au [publications.gimr.garvan.org.au]
- 14. BRAF (gene) - Wikipedia [en.wikipedia.org]
Avoiding GDC-0879 degradation during experiments
Welcome to the technical support center for GDC-0879. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a focus on preventing its degradation during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing lower than expected potency of this compound in my cell-based assays. What could be the cause?
A1: Reduced potency is often linked to compound degradation. The two primary factors to consider are the pH of your experimental solutions and exposure to light. This compound is known to be unstable in acidic conditions, leading to hydrolysis. Additionally, as a compound containing an oxime moiety, it is potentially susceptible to photodegradation.
Troubleshooting Steps:
-
Verify pH of Media and Buffers: Ensure that the pH of your cell culture media and any buffers used for dilution are within the physiological range (typically pH 7.2-7.4). Avoid acidic conditions.
-
Prepare Fresh Solutions: Prepare working solutions of this compound fresh for each experiment from a frozen stock. Avoid using old or repeatedly freeze-thawed aliquots.[1]
-
Minimize Light Exposure: Protect your this compound solutions (both stock and working) from light by using amber vials or by wrapping containers in aluminum foil. Perform experimental manipulations in a subdued lighting environment where possible.
-
Control for Incubation Time: If long incubation times are necessary, consider the stability of this compound under your specific experimental conditions (e.g., 37°C). It may be necessary to replenish the compound during the experiment.
Q2: I've noticed a precipitate forming when I dilute my this compound DMSO stock into aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue for many kinase inhibitors due to their hydrophobic nature.[2][3]
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of this compound if your experimental design allows.
-
Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions. Adding the DMSO stock to the aqueous buffer slowly while vortexing can also help.
-
Use a Surfactant or Co-solvent: The inclusion of a small amount of a biocompatible surfactant, such as Tween-20, or a co-solvent may help maintain solubility.[2]
-
Warm the Solution: Gently warming the solution to 37°C may aid in dissolution.[4]
Q3: How should I properly store this compound to ensure its long-term stability?
A3: Proper storage is critical for maintaining the integrity of this compound.
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | For shorter-term storage. |
(Data sourced from multiple vendor recommendations)
Key Degradation Pathway: pH-Dependent Hydrolysis
The primary known degradation pathway for this compound is hydrolysis, which is significantly accelerated under acidic conditions. This reaction converts this compound into its inactive ketone metabolite, G-030748.[5] While this compound has higher aqueous solubility at a lower pH (around 3), it is also least stable at this pH.[5] Therefore, it is crucial to maintain a neutral pH in all experimental setups.
This compound Hydrolysis Workflow
Caption: pH-dependent hydrolysis of this compound to its inactive metabolite.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing this compound solutions to minimize degradation.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Sterile, physiological pH buffer or cell culture medium
Procedure:
-
Prepare Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the powder in fresh, anhydrous DMSO.[5][6] Using moisture-absorbing DMSO can reduce solubility.[1]
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary.[4]
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage.[7]
-
-
Prepare Working Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Perform serial dilutions of the stock solution into the desired aqueous buffer or cell culture medium (at physiological pH) to achieve the final working concentration.
-
Prepare the working solution immediately before use to minimize the risk of degradation in the aqueous environment.
-
This compound Solution Preparation Workflow
Caption: Recommended workflow for preparing this compound solutions.
This compound Signaling Pathway in B-Raf V600E Mutant Cells
This compound is a potent and selective inhibitor of the B-Raf kinase, particularly the V600E mutant.[8] It acts by blocking the downstream signaling cascade through MEK and ERK, which is constitutively active in B-Raf V600E mutant cancers. This inhibition ultimately leads to decreased cell proliferation.
Caption: this compound inhibits the MAPK pathway in B-Raf V600E mutant cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating GDC-0879 Target Engagement: A Comparative Guide Using CETSA
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methods to Confirm GDC-0879 Target Engagement in a Cellular Context.
This guide provides a comprehensive overview of the Cellular Thermal Shift Assay (CETSA) for validating the target engagement of this compound, a potent and selective B-Raf kinase inhibitor.[1][2][3] We present supporting experimental data and a detailed protocol for CETSA, alongside a comparison with an alternative method: the analysis of downstream signaling inhibition via Western blotting.
This compound is a small molecule inhibitor that primarily targets the V600E mutant of the B-Raf kinase, a key component of the RAS-RAF-MEK-ERK signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in the development of several cancers, particularly melanoma.[4] Validating that a drug candidate like this compound directly interacts with its intended target within the complex environment of a cell is a crucial step in drug discovery and development.
CETSA is a powerful biophysical technique that allows for the direct assessment of drug-target engagement in living cells and tissues.[4] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. When a drug binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation. This thermal shift can be quantified and is indicative of target engagement.
Comparative Data on this compound Target Engagement
The following table summarizes the quantitative data from CETSA and Western blot analyses used to validate the target engagement of this compound with B-Raf.
| Parameter | CETSA | Western Blot (Downstream Signaling) |
| Cell Line | A375 (Human Melanoma, BRAF V600E) | A375, Colo205 (Human Colorectal Carcinoma, BRAF V600E) |
| Target Analyzed | B-Raf Thermal Stabilization | Phospho-MEK1 (pMEK1) and Phospho-ERK (pERK) levels |
| Key Metric | Thermal Shift (ΔTm) or EC50 of Stabilization | IC50 of Phosphorylation Inhibition |
| This compound Result | Identified as a confirmed binder of B-Raf in a high-throughput screen.[4] | pMEK1 Inhibition: IC50 = 59 nM (A375), 29 nM (Colo205)[1][2] pERK Inhibition: IC50 = 63 nM[1][2] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
This protocol is based on a high-throughput screening method used to identify B-Raf inhibitors.[4]
-
Cell Culture: Culture A375 human melanoma cells, which harbor the BRAF V600E mutation, in appropriate media until they reach 80-90% confluency.
-
Compound Treatment: Treat the A375 cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 2 hours.
-
Heating Step: After incubation, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspensions into PCR tubes and heat them to a specific temperature (e.g., 49°C) for 3 minutes to induce thermal denaturation of proteins not stabilized by ligand binding.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble B-Raf: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble B-Raf using a sensitive detection method such as AlphaScreen or Western blotting.
-
Data Analysis: Plot the amount of soluble B-Raf as a function of the this compound concentration. The resulting dose-response curve can be used to determine the EC50 for thermal stabilization, which is a measure of target engagement.
Western Blot Protocol for Downstream Signaling Inhibition
This protocol allows for the indirect assessment of this compound target engagement by measuring the inhibition of downstream signaling molecules in the B-Raf pathway.[1][2]
-
Cell Culture and Treatment: Culture A375 or Colo205 cells and treat them with a range of this compound concentrations for a specified period (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated MEK (pMEK), phosphorylated ERK (pERK), total MEK, total ERK, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence). Quantify the band intensities and normalize the levels of pMEK and pERK to their respective total protein levels. Plot the percentage of inhibition of phosphorylation against the this compound concentration to determine the IC50 values.
Visualizing the Methodologies
B-Raf Signaling Pathway and this compound Inhibition
Caption: The B-Raf signaling pathway and the inhibitory action of this compound.
CETSA Experimental Workflow
Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion
Both CETSA and Western blotting of downstream signaling provide valuable insights into the target engagement of this compound. CETSA offers a direct measure of the physical interaction between this compound and B-Raf in a cellular context. The confirmation of this compound as a binder in a high-throughput CETSA screen strongly supports its on-target activity.
Western blotting for pMEK and pERK provides a functional readout of target engagement, demonstrating that the binding of this compound to B-Raf leads to the inhibition of its kinase activity and the downstream signaling cascade. The low nanomolar IC50 values obtained from these assays confirm the high potency of this compound in its intended cellular pathway.
For a comprehensive validation of target engagement, a combined approach is recommended. CETSA can provide the initial direct evidence of binding, while downstream signaling assays can confirm the functional consequences of this engagement. This multi-faceted approach provides a robust and reliable validation of a compound's mechanism of action, which is essential for its progression through the drug development pipeline.
References
GDC-0879 vs. PLX4720 in Colorectal Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of two prominent BRAF inhibitors, GDC-0879 and PLX4720, in the context of colorectal cancer. The information presented is collated from key research findings to assist in understanding their differential mechanisms and efficacy.
Executive Summary
This compound and PLX4720 are both potent inhibitors of the BRAF kinase, a critical component of the MAPK/ERK signaling pathway frequently mutated in colorectal cancer. While both compounds effectively target the BRAF V600E mutation, they exhibit distinct mechanisms of action that lead to different downstream cellular effects, particularly concerning the phenomenon of "paradoxical activation" of the MAPK pathway. This guide will delve into their comparative efficacy, mechanisms of action, and the experimental basis for these findings.
Comparative Efficacy and Potency
The inhibitory effects of this compound and PLX4720 have been evaluated across various cancer cell lines. While direct head-to-head comparisons in a comprehensive panel of colorectal cancer cell lines are limited in publicly available literature, data from foundational studies provide insights into their relative potencies.
| Inhibitor | Cell Line | Genotype | IC50 (nM) | Reference |
| This compound | Colo205 | BRAF V600E | 29 (pMEK1) | [1] |
| PLX4720 | Colo205 | BRAF V600E | Not explicitly stated in direct comparison | |
| This compound | HCT116 | KRAS G13D, BRAF WT | - (Induces pERK) | [2] |
| PLX4720 | HCT116 | KRAS G13D, BRAF WT | - (Induces pERK) | [2] |
Note: IC50 values can vary between studies depending on the specific assay conditions. The data presented here is for comparative purposes based on available literature. A key observation is that in BRAF wild-type (WT) cells with upstream RAS mutations (like HCT116), both inhibitors can lead to an increase in ERK phosphorylation (paradoxical activation) rather than inhibition.
Mechanism of Action: The Dimerization Dichotomy
The most significant distinction between this compound and PLX4720 lies in their effect on the dimerization of RAF kinases, specifically the formation of BRAF-CRAF heterodimers. This has profound implications for their activity in different genetic contexts.
This compound is a Type I RAF inhibitor that stabilizes the BRAF-CRAF heterodimer.[2] In BRAF WT cells with activated RAS, this stabilization leads to the transactivation of CRAF by the inhibitor-bound BRAF, resulting in paradoxical activation of the MAPK pathway.
PLX4720 , another Type I inhibitor, conversely destabilizes the BRAF-CRAF heterodimer.[2] Despite this, it can still induce paradoxical activation in BRAF WT cells through a different mechanism, likely involving the dimerization of CRAF itself.[1]
This differential effect on RAF dimerization is a crucial factor in determining the therapeutic window and potential for off-target effects of these inhibitors.
Caption: Differential effects of this compound and PLX4720 on RAF signaling.
Signaling Pathway Analysis
Western blot analyses are critical for elucidating the effects of this compound and PLX4720 on the MAPK signaling cascade. Key proteins analyzed include phosphorylated MEK (pMEK) and phosphorylated ERK (pERK), which are indicators of pathway activation.
In BRAF V600E mutant colorectal cancer cells, both this compound and PLX4720 are expected to decrease the levels of pMEK and pERK, leading to reduced cell proliferation. However, in BRAF WT cells, particularly those with activating RAS mutations, these inhibitors can paradoxically increase pMEK and pERK levels.
Caption: Workflow for Western Blot analysis of MAPK pathway activation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound and PLX4720 on the metabolic activity of colorectal cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate colorectal cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, PLX4720, or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values for each compound.
Western Blotting for MAPK Pathway Activation
This protocol is used to measure the levels of key phosphorylated proteins in the MAPK pathway.
-
Cell Treatment and Lysis: Treat cells with this compound, PLX4720, or a control for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for pMEK, pERK, total MEK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Co-Immunoprecipitation of BRAF and CRAF
This protocol is used to assess the effect of the inhibitors on the interaction between BRAF and CRAF.
-
Cell Treatment and Lysis: Treat cells with this compound, PLX4720, or a control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G-agarose beads.
-
Incubate the pre-cleared lysates with an antibody against either BRAF or CRAF overnight at 4°C.
-
Add protein A/G-agarose beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze the eluates by western blotting using antibodies against both BRAF and CRAF.
Caption: Co-immunoprecipitation workflow to assess BRAF-CRAF interaction.
Conclusion
This compound and PLX4720, while both targeting BRAF, exhibit crucial mechanistic differences related to their impact on RAF dimer formation. This leads to varied downstream signaling consequences, particularly the paradoxical activation of the MAPK pathway in BRAF wild-type colorectal cancer cells. A thorough understanding of these distinctions, supported by the experimental data and protocols outlined in this guide, is essential for the strategic development and application of BRAF inhibitors in colorectal cancer therapy. Researchers should consider the specific genetic context of the cancer cells when interpreting the effects of these inhibitors.
References
A Comparative Analysis of GDC-0879 and Sorafenib: Off-Target Kinase Inhibition Profiles
In the landscape of targeted cancer therapy, the specificity of kinase inhibitors is a critical determinant of their efficacy and safety profiles. This guide provides a detailed comparison of the off-target kinase inhibition profiles of two prominent inhibitors: GDC-0879, a highly selective B-Raf inhibitor, and sorafenib, a multi-kinase inhibitor. This analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their respective mechanisms and potential clinical implications.
Quantitative Kinase Inhibition Profiles
The following table summarizes the inhibitory activities of this compound and sorafenib against their primary targets and a range of off-target kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are compiled from various biochemical and cellular assays. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
| Kinase Target | This compound Inhibition (nM) | Sorafenib Inhibition (nM) | Primary Reference(s) |
| Primary Targets | |||
| B-Raf (V600E) | 0.13 (IC50) | 22 (IC50) | [1][2] |
| B-Raf (wild-type) | - | 22 (IC50) | [2] |
| c-Raf (Raf-1) | - | 6 (IC50) | [2] |
| Key Off-Targets | |||
| VEGFR-2 | - | 90 (IC50) | [3] |
| VEGFR-3 | - | 20 (IC50) | [3] |
| PDGFR-β | - | 57 (IC50) | [3] |
| c-KIT | - | 68 (IC50) | [3] |
| FLT3 | - | 59 (IC50) | [3] |
| RET | - | - | [4] |
| CSNK1D | >50% inhibition at 1µM | - |
Experimental Protocols
The determination of kinase inhibition profiles relies on robust and reproducible experimental methodologies. Below are detailed protocols for common in vitro kinase assays used to generate the data presented above.
In Vitro ATP-Competitive Binding Kinase Assay (e.g., KINOMEscan™)
This assay quantitatively measures the binding of a test compound to a panel of kinases by competing with an immobilized, active-site directed ligand.
Principle: The assay is based on a competition binding format where a DNA-tagged kinase, an immobilized ligand, and the test compound are combined. The amount of kinase bound to the immobilized ligand is quantified by measuring the associated DNA tag using quantitative PCR (qPCR). A reduction in the qPCR signal indicates that the test compound has displaced the immobilized ligand and is binding to the kinase.
Protocol:
-
Preparation of Affinity Resin: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site directed small molecule ligand for 30 minutes at room temperature to generate the affinity resin. The beads are then washed and blocked to prevent non-specific binding.
-
Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer within the wells of a 384-well plate. The final DMSO concentration is typically kept below 1%.
-
Incubation: The assay plates are incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.
-
Washing: The affinity beads are washed to remove any unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The concentration of the eluted kinase is measured using qPCR, which amplifies the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. The dissociation constant (Kd) is then calculated from an 11-point, 3-fold serial dilution of the test compound.
Radiometric Kinase Activity Assay (e.g., 33P-ATP Filter Binding Assay)
This is a traditional and highly sensitive method that directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate group from [γ-33P]ATP into a substrate.
Principle: The assay measures the transfer of the gamma-phosphate from [γ-33P]ATP to a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.
Protocol:
-
Reaction Mixture Preparation: The reaction is set up in a microplate well and contains the kinase, the specific substrate, a kinase buffer (typically containing MgCl2 and a buffering agent like Tris-HCl), and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-33P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C). The incubation time is optimized to be within the linear range of the reaction.
-
Reaction Termination: The reaction is stopped by the addition of an acidic solution, such as phosphoric acid.
-
Substrate Capture: The reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-33P]ATP is washed away.
-
Quantification: The amount of radioactivity captured on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity is calculated relative to a DMSO control (100% activity). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on B-Raf.
Caption: The VEGFR signaling pathway, a key target of sorafenib's off-target activity.
Caption: A generalized workflow for an in vitro kinase inhibition profiling assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0879: A Comparative Guide for B-Raf Chemical Probe Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GDC-0879 with other prominent B-Raf inhibitors, offering a detailed analysis of its performance as a chemical probe for B-Raf function. The information presented is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.
Introduction to this compound
This compound is a potent and selective, ATP-competitive inhibitor of the B-Raf kinase.[1] It has been widely used as a chemical probe to investigate the biological roles of B-Raf, particularly the constitutively active B-Raf V600E mutant, which is a key driver in several cancers, including melanoma.[2] Understanding the comparative efficacy and selectivity of this compound is crucial for the accurate interpretation of experimental results.
Comparative Analysis of B-Raf Inhibitors
The following tables summarize the biochemical and cellular potency of this compound in comparison to other well-established B-Raf inhibitors, such as Vemurafenib (PLX4032) and Dabrafenib (GSK2118436).
Table 1: Biochemical Potency against B-Raf Kinases
| Compound | B-Raf V600E IC50 (nM) | Wild-Type B-Raf IC50 (nM) | c-Raf-1 IC50 (nM) |
| This compound | 0.13[2] | 100[3] | - |
| Vemurafenib | 31[3] | 100[3] | 48[3] |
| Dabrafenib | 0.65[4] | 3.2[4] | 5.0[4] |
Table 2: Cellular Activity of B-Raf Inhibitors
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | A375 (B-Raf V600E) | pMEK Inhibition | 59[2] |
| Colo205 (B-Raf V600E) | pMEK Inhibition | 29[2] | |
| Vemurafenib | A375 (B-Raf V600E) | Proliferation | ~100-200[5] |
| Dabrafenib | A375 (B-Raf V600E) | Proliferation | ~1-10[4] |
B-Raf Signaling Pathway and Inhibitor Mechanism
The B-Raf kinase is a central component of the mitogen-activated protein kinase (MAPK) signaling pathway. Upon activation by upstream signals, B-Raf phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. This cascade ultimately leads to the regulation of gene expression involved in cell proliferation, differentiation, and survival. B-Raf inhibitors like this compound act by competing with ATP for binding to the kinase domain of B-Raf, thereby preventing the phosphorylation of MEK and inhibiting downstream signaling.
Figure 1: Simplified B-Raf/MEK/ERK signaling pathway and the inhibitory action of this compound.
Paradoxical Activation of the MAPK Pathway
A critical consideration when using B-Raf inhibitors as chemical probes is the phenomenon of "paradoxical activation" of the MAPK pathway. In cells with wild-type B-Raf and an upstream activating mutation (e.g., in RAS), some B-Raf inhibitors, including Vemurafenib, can promote the dimerization of Raf proteins (B-Raf and c-Raf), leading to the transactivation of c-Raf and subsequent downstream ERK signaling.[6][7] This can result in unexpected cellular responses and misinterpretation of experimental data. While this compound is also a type I inhibitor, some studies suggest it may have a different effect on Raf dimerization compared to Vemurafenib.[3][8]
Experimental Protocols
To facilitate the rigorous evaluation of this compound and other B-Raf inhibitors, detailed protocols for key experiments are provided below.
In Vitro B-Raf Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified B-Raf kinase. A common method is a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Purified recombinant B-Raf (V600E) enzyme
-
Kinase substrate (e.g., inactive MEK1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
96-well white plates
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the B-Raf enzyme and substrate to each well, except for the negative control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Western Blot for Phospho-ERK (pERK)
This assay determines the ability of a compound to inhibit B-Raf signaling within a cellular context by measuring the phosphorylation of its downstream target, ERK.
Materials:
-
Cancer cell line with a B-Raf V600E mutation (e.g., A375 melanoma cells)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Quantify the band intensities to determine the concentration-dependent inhibition of ERK phosphorylation.
Figure 2: General experimental workflow for evaluating B-Raf inhibitors.
Conclusion
This compound is a highly potent B-Raf V600E inhibitor that serves as a valuable chemical probe for dissecting the function of the MAPK pathway. Its biochemical and cellular activities are comparable to or, in some cases, more potent than other widely used B-Raf inhibitors. However, researchers should be mindful of potential off-target effects and the phenomenon of paradoxical pathway activation, especially when working with cells harboring wild-type B-Raf. The provided experimental protocols offer a framework for the rigorous evaluation of this compound and other inhibitors to ensure the generation of reliable and interpretable data.
References
- 1. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The RAF inhibitor PLX4032 inhibits ERK signaling and tumor cell proliferation in a V600E BRAF-selective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways | PLOS One [journals.plos.org]
- 8. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]
Predicting Tumor Sensitivity to GDC-0879: A Comparative Guide to Biomarkers and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to the B-Raf inhibitor GDC-0879, alongside an evaluation of its performance against alternative therapeutic strategies. Experimental data and detailed protocols are presented to support the objective comparison of these approaches in cancer research and drug development.
Introduction to this compound and the RAF/MEK/ERK Signaling Pathway
This compound is a potent and selective inhibitor of the B-Raf kinase, a key component of the MAPK/ERK signaling pathway. This pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] In many cancers, mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the B-Raf protein and aberrant downstream signaling, driving tumor growth.[2] this compound is an ATP-competitive inhibitor that targets this mutated B-Raf protein.[3]
Below is a diagram illustrating the RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Primary Biomarker for this compound Sensitivity: BRAF V600E Mutation
The primary and most well-established biomarker for predicting sensitivity to this compound is the presence of the BRAF V600E mutation .[4] Tumors harboring this mutation exhibit a strong dependence on the constitutively active B-Raf kinase for their growth and survival, making them highly susceptible to inhibitors like this compound.[4]
Comparison of this compound with Alternative B-Raf and MEK Inhibitors
Several other inhibitors targeting the RAF/MEK/ERK pathway have been developed and are in clinical use. This section compares this compound with two other prominent B-Raf inhibitors, Vemurafenib and Dabrafenib , and the MEK inhibitor Trametinib .
In Vitro Potency in BRAF V600E Mutant Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Vemurafenib, and Dabrafenib in various cancer cell lines carrying the BRAF V600E mutation. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound IC50 (nM) | Vemurafenib IC50 (nM) | Dabrafenib IC50 (nM) |
| A375 | Melanoma | ~63 (pERK) | 31 | <200 |
| Colo205 | Colorectal Cancer | ~29 (pMEK1) | - | <200 |
| Malme-3M | Melanoma | 750 | - | - |
| HT29 | Colorectal Cancer | - | - | - |
| WM-115 | Melanoma | - | - | <30 (BRAF V600D) |
| YUMAC | Melanoma | - | - | <30 (BRAF V600K) |
Data compiled from multiple sources.[5][6] Note that the specific assay conditions (e.g., endpoint measured) can influence IC50 values.
Clinical Efficacy of Alternative RAF and MEK Inhibitors
While this compound has been primarily a preclinical tool, Vemurafenib, Dabrafenib, and Trametinib have undergone extensive clinical evaluation. The combination of a B-Raf inhibitor (Dabrafenib) and a MEK inhibitor (Trametinib) has become a standard of care for BRAF V600-mutant melanoma.
| Therapy | Indication | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Vemurafenib | BRAF V600E Metastatic Melanoma | ~50% | 5.3 months |
| Dabrafenib | BRAF V600E Metastatic Melanoma | 57% (V600E) | 16.1 weeks |
| Dabrafenib + Trametinib | BRAF V600E/K Stage III Melanoma (Adjuvant) | - | Not reached (vs. 16.6 months for placebo) |
Data from clinical trials.[4][7][8]
Mechanisms of Resistance to RAF Inhibitors
A significant challenge in the clinical use of RAF inhibitors is the development of resistance. Understanding these mechanisms is crucial for developing next-generation therapies and combination strategies.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot for Phosphorylated ERK (p-ERK) and MEK (p-MEK)
This protocol is essential for assessing the pharmacodynamic effects of RAF inhibitors on the MAPK pathway.
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or other inhibitors for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against p-ERK1/2, total ERK1/2, p-MEK1/2, and total MEK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect chemiluminescence using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
-
Immunohistochemistry (IHC) for BRAF V600E
This protocol is used to detect the presence of the BRAF V600E mutant protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
-
Tissue Preparation:
-
Cut 4-5 µm sections from FFPE tissue blocks and mount on charged slides.
-
Deparaffinize and rehydrate the tissue sections.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer.
-
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody specific for the BRAF V600E mutant protein (e.g., clone VE1).[9]
-
Incubate with a secondary antibody and a detection system (e.g., HRP-polymer).
-
-
Visualization and Analysis:
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
A pathologist evaluates the staining intensity and percentage of positive tumor cells.
-
In Vivo Xenograft Studies
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of RAF inhibitors in a mouse model.
-
Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., A375) and resuspend in a suitable medium (e.g., PBS and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).[10]
-
-
Tumor Growth Monitoring and Treatment:
-
Efficacy and Pharmacodynamic Assessment:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blot for p-ERK, IHC for proliferation markers).
-
Conclusion
The BRAF V600E mutation is a robust predictive biomarker for sensitivity to this compound and other RAF inhibitors. While this compound demonstrates potent preclinical activity, clinically approved agents like Vemurafenib and Dabrafenib, particularly in combination with MEK inhibitors like Trametinib, have shown significant efficacy in treating BRAF-mutant cancers. The development of resistance remains a key challenge, necessitating further research into combination therapies and novel agents that can overcome these resistance mechanisms. The experimental protocols provided in this guide offer a foundation for the continued investigation and development of targeted therapies for BRAF-mutant tumors.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Rapid and dramatic responses to dabrafenib and trametinib in BRAF V600E‐mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Dabrafenib for treatment of BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mutant BRAF V600E-specific immunohistochemical assay: correlation with molecular mutation status and clinical outcome in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BiTE® Xenograft Protocol [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
Navigating the Labyrinth of Resistance: A Comparative Analysis of GDC-0879 in BRAF-Inhibitor Resistant Melanoma
For researchers, scientists, and drug development professionals, the emergence of acquired resistance to targeted therapies remains a critical hurdle in oncology. This guide provides a comparative analysis of the investigational BRAF inhibitor GDC-0879 against melanoma cell lines with acquired resistance to other BRAF inhibitors, offering insights into potential mechanisms of cross-resistance and alternative therapeutic strategies.
This compound is a potent and selective inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[1][2] Its efficacy is particularly noted in melanoma cells harboring the BRAF V600E mutation.[1][2] However, as with other inhibitors targeting this pathway, the development of acquired resistance poses a significant clinical challenge. This guide synthesizes available data on the performance of this compound in the context of resistance to the widely used BRAF inhibitor, vemurafenib, and discusses the broader mechanisms that may contribute to a lack of sensitivity.
Comparative Performance in BRAF Inhibitor-Resistant Models
Experimental data indicates that acquired resistance to one BRAF inhibitor can confer cross-resistance to others, including this compound. The following table summarizes the in vitro efficacy of this compound and comparator compounds in a vemurafenib-resistant melanoma cell line model.
| Compound | Target | A375 (Parental) p-ERK EC50 (nmol/L) | A375-VR (Vemurafenib-Resistant) p-ERK EC50 (nmol/L) |
| This compound | BRAF | Not Reported | >10,000[3] |
| Vemurafenib | BRAF | Not Reported | >10,000[3] |
| Ganetespib | Hsp90 | 19[3] | 43[3] |
| AZD6244 | MEK | 51[3] | 26[3] |
Table 1: Comparative EC50 values for inhibition of ERK phosphorylation (p-ERK) in parental A375 melanoma cells and a vemurafenib-resistant derivative (A375-VR). Data from publicly available studies.[3]
Interestingly, one study demonstrated that while vemurafenib-resistant A375-R1 cells were cross-resistant to dabrafenib, they remained sensitive to this compound, which was still capable of inhibiting MEK phosphorylation. This suggests that the specific molecular alterations underlying resistance can dictate the spectrum of cross-resistance to different BRAF inhibitors.
Unraveling the Mechanisms of Acquired Resistance
While studies specifically detailing the mechanisms of acquired resistance to this compound are limited, the broader landscape of BRAF inhibitor resistance offers valuable insights. The primary routes of resistance involve the reactivation of the MAPK/ERK pathway or the activation of bypass signaling pathways.
MAPK/ERK Pathway Reactivation
Reactivation of the MAPK pathway, despite the presence of a BRAF inhibitor, is a common theme in acquired resistance. This can occur through several mechanisms:
-
Secondary Mutations: Mutations in downstream components of the pathway, such as MEK1, can render the pathway insensitive to upstream BRAF inhibition.
-
BRAF Amplification: Increased copy number of the BRAF gene can lead to higher levels of the target protein, overwhelming the inhibitor.
-
BRAF Splice Variants: Alternative splicing of the BRAF gene can produce protein variants that are no longer effectively targeted by the inhibitor.
-
Upregulation of other RAF isoforms: Increased expression or activity of ARAF or CRAF can compensate for the inhibition of BRAF.
Bypass Signaling Pathways
Cancer cells can also develop resistance by activating alternative signaling pathways that promote survival and proliferation, effectively bypassing the blocked BRAF pathway. A key bypass mechanism involves the activation of receptor tyrosine kinases (RTKs) which can signal through the PI3K/AKT pathway.
Experimental Protocols
Generation of BRAF Inhibitor-Resistant Cell Lines
A common method for generating drug-resistant cancer cell lines in vitro involves continuous exposure to the inhibitor of interest.
-
Cell Culture: Begin with a parental BRAF V600E mutant melanoma cell line, such as A375, cultured in standard growth medium.
-
Initial Drug Exposure: Treat the cells with the BRAF inhibitor (e.g., vemurafenib) at a concentration close to the IC50 value.
-
Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of the inhibitor in a stepwise manner.
-
Selection and Expansion: Continue this process over several months. The surviving cell population will be enriched for resistant clones.
-
Characterization: The resulting resistant cell line (e.g., A375-VR) should be characterized by determining its IC50 for the inhibitor and comparing it to the parental line. Further molecular analysis can then be performed to identify the underlying resistance mechanisms.[4]
Cell Viability and p-ERK Inhibition Assays
To assess the efficacy of this compound and other inhibitors, cell viability and pathway inhibition assays are crucial.
-
Cell Seeding: Plate both parental and resistant cells in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compounds (e.g., this compound, vemurafenib) for a specified period (e.g., 72 hours for viability, shorter for signaling studies).
-
Viability Assessment: Utilize a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo) to measure cell viability.
-
p-ERK Analysis: For pathway inhibition, lyse the cells after a short drug treatment (e.g., 1-2 hours) and perform Western blotting or an ELISA to quantify the levels of phosphorylated ERK (p-ERK) relative to total ERK.
-
Data Analysis: Calculate IC50 or EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.[5]
Conclusion and Future Directions
The available data suggests that while this compound is a potent BRAF inhibitor, its efficacy can be compromised by acquired resistance mechanisms that confer cross-resistance to other inhibitors in its class. The specific genetic and signaling alterations in a resistant tumor will likely determine its sensitivity to this compound.
Future research should focus on generating cell lines with acquired resistance specifically to this compound to elucidate its unique resistance profile. Furthermore, exploring combination therapies, such as co-targeting BRAF and MEK or inhibiting chaperone proteins like Hsp90, may offer promising strategies to overcome or delay the onset of resistance to this compound and other BRAF inhibitors. A deeper understanding of the molecular landscape of resistance will be paramount in developing next-generation therapies and personalized treatment strategies for patients with BRAF-mutant melanoma.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
GDC-0879 and PI3K Inhibitor Combination Therapy: A Comparative Guide for Researchers
The combination of BRAF inhibitors and PI3K pathway inhibitors represents a promising strategy to overcome intrinsic and acquired resistance to targeted cancer therapy, particularly in tumors harboring BRAF mutations. This guide provides a comparative overview of the preclinical data supporting the combination of the BRAF inhibitor GDC-0879 with PI3K inhibitors, alongside other relevant BRAF and PI3K inhibitor combinations.
Rationale for Combination Therapy
BRAF mutations, most commonly the V600E mutation, lead to constitutive activation of the MAPK signaling pathway, driving tumor cell proliferation and survival. While BRAF inhibitors like this compound have shown significant efficacy in BRAF-mutant cancers, their effectiveness can be limited by the activation of parallel survival pathways, most notably the PI3K/AKT/mTOR pathway.[1][2] Activation of the PI3K pathway, often through loss of PTEN function or mutations in PIK3CA, can confer primary or acquired resistance to BRAF inhibition.[1][2] Therefore, the simultaneous inhibition of both the MAPK and PI3K pathways is a rational therapeutic approach to enhance anti-tumor activity and delay the onset of resistance.
Signaling Pathways and Drug Targets
The following diagram illustrates the simplified MAPK and PI3K signaling pathways and the points of intervention for BRAF and PI3K inhibitors.
Preclinical Efficacy of this compound and PI3K Inhibitor Combinations
While extensive data on this compound in combination with various PI3K inhibitors is still emerging, a key preclinical study has demonstrated the efficacy of this compound with a dual PI3K/mTOR inhibitor in a genetically engineered mouse model of BRAF V600E colorectal cancer.
In Vivo Efficacy in a BRAF V600E Colorectal Cancer Model
In a study utilizing a genetically engineered mouse model (GEMM) for BRAF V600E colorectal cancer, the combination of this compound and a PI3K/mTOR inhibitor resulted in significant tumor regression. Western blot analysis of tumor lysates from mice treated with this compound alone showed a decrease in phosphorylated ERK (p-ERK), indicating successful MAPK pathway inhibition. However, levels of phosphorylated AKT (p-AKT) and phosphorylated S6 (p-S6), downstream effectors of the PI3K pathway, remained sustained. In contrast, the combination therapy led to a decrease in p-ERK, p-AKT, and p-S6 levels, demonstrating effective blockade of both pathways. This dual pathway inhibition was associated with the induction of apoptosis and tumor regression.
| Treatment Group | Tumor Growth Inhibition | Key Molecular Changes |
| This compound (monotherapy) | Modest | ↓ p-ERK, ↔ p-AKT, ↔ p-S6 |
| PI3K/mTOR inhibitor (monotherapy) | Not specified | Not specified |
| This compound + PI3K/mTOR inhibitor | Significant Tumor Regression | ↓ p-ERK, ↓ p-AKT, ↓ p-S6 |
| Data synthesized from a study on a BRAF V600E colorectal cancer GEMM. |
Comparison with Other BRAF and PI3K Inhibitor Combinations
Numerous preclinical studies have evaluated the combination of other clinically relevant BRAF inhibitors, such as vemurafenib and dabrafenib, with various PI3K inhibitors across different cancer types, primarily melanoma. These studies provide a broader context for the potential of dual BRAF and PI3K pathway inhibition.
In Vitro Synergistic Effects
The combination of BRAF inhibitors and PI3K inhibitors has consistently demonstrated synergistic or additive effects in reducing the viability of BRAF-mutant cancer cell lines in vitro.
| BRAF Inhibitor | PI3K Inhibitor | Cancer Type | Cell Lines | Effect | Reference |
| Vemurafenib | ZSTK474 (pan-PI3K) | Melanoma | NZM7, NZM11, NZM20, etc. | Synergy/Additivity | [1] |
| Vemurafenib | BEZ235 (dual PI3K/mTOR) | Melanoma | NZM7, NZM11, NZM20, etc. | Synergy/Additivity | [1] |
| Dabrafenib | GSK2126458 (PI3K/mTOR) | Melanoma | A375, YUSIT1 | Enhanced growth inhibition | |
| PLX4720 | GDC-0941 (Pictilisib) | Colorectal Cancer | HT29 | Synergy | [3] |
In Vivo Efficacy in Xenograft Models
In vivo studies using xenograft models have further validated the enhanced anti-tumor activity of BRAF and PI3K inhibitor combinations.
| BRAF Inhibitor | PI3K Inhibitor | Cancer Type | Xenograft Model | Outcome | Reference |
| Selumetinib (MEKi) | ZSTK474 (pan-PI3K) | Melanoma | NZM20 | Synergistic tumor growth inhibition | [1] |
| Selumetinib (MEKi) | BEZ235 (dual PI3K/mTOR) | Melanoma | NZM20 | Enhanced tumor growth inhibition | [1] |
| Encorafenib + Binimetinib | BKM120 (pan-PI3K) | Melanoma (PDX) | BRAFi-resistant PDX | Significantly improved tumor growth control | [4] |
| PLX4720 | MK2206 (AKT inhibitor) | Colorectal Cancer | LS411N | Greater tumor growth inhibition than single agents | [3] |
| PDX: Patient-Derived Xenograft |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used in the cited studies.
Cell Viability Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5][6]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the single agents and their combinations.
-
Fixation: After the incubation period (typically 72 hours), fix the cells with cold trichloroacetic acid (TCA).[5]
-
Staining: Stain the fixed cells with SRB solution.[5]
-
Washing: Remove unbound dye by washing with 1% acetic acid.[5]
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[6]
-
Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.[6]
Western Blot Analysis
Western blotting is used to detect and quantify the levels of specific proteins, such as the phosphorylated forms of ERK and AKT, to assess pathway inhibition.[7]
-
Cell Lysis: Lyse treated cells in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and imaging system.
In Vivo Xenograft Studies
Xenograft models are used to evaluate the anti-tumor efficacy of drug combinations in a living organism.[8][9]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into different treatment groups (vehicle control, single agents, combination).
-
Drug Administration: Administer the drugs according to the specified dose and schedule (e.g., oral gavage daily).
-
Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., twice weekly) and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
The available preclinical data strongly support the combination of BRAF inhibitors, including this compound, with PI3K pathway inhibitors as a promising therapeutic strategy for BRAF-mutant cancers. The dual targeting of the MAPK and PI3K pathways has been shown to result in synergistic or enhanced anti-tumor activity in both in vitro and in vivo models. While direct comparative studies of this compound with other BRAF inhibitors in combination with PI3K inhibitors are limited, the collective evidence provides a solid rationale for the clinical investigation of such combinations. Further research is warranted to identify the optimal PI3K inhibitor to combine with this compound and to define the patient populations most likely to benefit from this therapeutic approach.
References
- 1. Inhibitors of pan-PI3K Signaling Synergize with BRAF or MEK Inhibitors to Prevent BRAF-Mutant Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrating BRAF/MEK inhibitors into combination therapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0879: A Comparative Analysis of RAF Isoform Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the B-RAF inhibitor GDC-0879's cross-reactivity with other RAF isoforms, supported by experimental data. Detailed methodologies for the cited experiments are included to facilitate reproducibility and further investigation.
This compound Inhibitory Activity Against RAF Isoforms
This compound is a potent, ATP-competitive inhibitor of RAF kinases, which are central components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] Its efficacy and potential for off-target effects are determined by its selectivity for the three RAF isoforms: ARAF, B-RAF, and C-RAF (also known as RAF1).
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various RAF isoforms as determined by in-vitro biochemical assays. Lower IC50 values indicate greater potency.
| RAF Isoform | This compound IC50 (nM) | Reference |
| B-RAF (V600E) | > 500 | [3] |
| B-RAF (Wild-Type) | 100 - 300 | [3] |
| C-RAF (Wild-Type) | 100 - 300 | [3] |
| ARAF (SSDD) | > 500 | [3] |
| C-RAF (SSDD) | > 1000 | [3] |
Note: There are conflicting reports regarding the potency of this compound against B-RAF V600E. While the above-cited study indicates an IC50 greater than 500 nM[3], other sources report a significantly higher potency with an IC50 of 0.13 nM against the purified B-RAF V600E enzyme.[4][5][6] This discrepancy may arise from different experimental conditions, assay formats, or the specific constructs of the kinase used.
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency and selectivity of kinase inhibitors. A generalized protocol for an in-vitro biochemical kinase assay is provided below. This protocol is a synthesis of commonly employed methodologies in the field.[7][8][9][10]
In-Vitro Kinase Inhibition Assay (Generalized Protocol)
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific RAF isoform.
Materials:
-
Recombinant human RAF kinase (ARAF, B-RAF, B-RAF V600E, or C-RAF)
-
Kinase substrate (e.g., inactive MEK1)
-
Adenosine triphosphate (ATP)
-
This compound (or other test inhibitor)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo® Max, or a FRET-based system)
-
96-well or 384-well microplates
-
Microplate reader capable of detecting luminescence or fluorescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. The final concentration of the solvent (typically DMSO) should be kept constant across all wells and should not exceed 1%.[8]
-
Kinase Reaction Setup:
-
Add the serially diluted this compound to the wells of the microplate.
-
Add the recombinant RAF kinase solution to each well.
-
Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution containing the kinase substrate and ATP in the kinase assay buffer.
-
Add this solution to each well to initiate the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the amount of ATP remaining.
-
-
Data Analysis:
-
Subtract the background signal (wells with no kinase) from all data points.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity.[10]
-
Visualizing Key Processes
To better understand the context of this compound's activity, the following diagrams illustrate the RAF signaling pathway and a typical experimental workflow for determining kinase inhibitor potency.
Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of inhibition by this compound.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
References
- 1. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors [benthamopenarchives.com]
- 2. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF kinases[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to In Vitro B-Raf Inhibitors: Alternatives to GDC-0879
For researchers in oncology and drug discovery, selecting the appropriate in vitro tools is paramount for advancing our understanding of cancer biology and developing novel therapeutics. GDC-0879 has been a valuable research compound for studying the effects of B-Raf inhibition. However, a range of alternative B-Raf inhibitors are available, each with distinct biochemical and cellular profiles. This guide provides a comprehensive comparison of this compound with prominent alternatives—PLX4720, Vemurafenib, Dabrafenib, Encorafenib, and Sorafenib—to aid researchers in selecting the optimal inhibitor for their in vitro studies.
Comparative Performance of B-Raf Inhibitors
The following tables summarize the inhibitory potency and cellular activity of this compound and its alternatives. Data is compiled from various sources to provide a comparative overview.
Table 1: Biochemical Inhibitory Potency (IC50)
| Inhibitor | B-Raf V600E (nM) | Wild-Type B-Raf (nM) | C-Raf (nM) |
| This compound | 0.13[1] | - | >90% inhibition at 1µM[2] |
| PLX4720 | 13[3] | 160[4] | 6.7[4] |
| Vemurafenib | 31 | 100 | 48 |
| Dabrafenib | 0.7 | 3.2 | 5.0 |
| Encorafenib | 0.35 | 0.47 | 0.3 |
| Sorafenib | 38[5] | 22 | 6 |
Table 2: Cellular Activity in B-Raf V600E Mutant Cell Lines
| Inhibitor | Cell Line | Assay | IC50 (nM) |
| This compound | A375 | pMEK Inhibition | 59[1] |
| Colo205 | pMEK Inhibition | 29[1] | |
| Malme-3M | pERK Inhibition | 63[6] | |
| A375 | Proliferation | 500[1] | |
| PLX4720 | A375 | Proliferation (GI50) | 500[4] |
| WM266.4 | Proliferation (GI50) | 1500[4] | |
| Colo205 | Proliferation (GI50) | 310[4] | |
| Vemurafenib | A375 | Proliferation | ~248[7] |
| Dabrafenib | A375 | Proliferation | 9.5[8] |
| Encorafenib | A375 | Proliferation | 33[9] |
| Sorafenib | A375 | Proliferation | ~5250[10] |
IC50/GI50 values in cellular assays represent the concentration of the inhibitor required to inhibit the designated cellular process by 50%. These values reflect the inhibitor's ability to engage the target and exert a biological effect within a cellular context.
Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical factor in interpreting experimental results. A more selective inhibitor is less likely to produce off-target effects.
-
This compound : In a panel of 140 kinases, this compound at 1 µM showed over 90% inhibition of RAF kinases and over 50% inhibition of CSNK1D[2].
-
PLX4720 : Demonstrated high selectivity for B-Raf V600E over a panel of 70 other protein kinases[3].
-
Vemurafenib : While highly potent against B-Raf V600E, it also inhibits other kinases at higher concentrations.
-
Dabrafenib : Screened against a panel of 270 kinases, it showed high selectivity for RAF kinases, with only a few other kinases inhibited at less than 100 nM[11].
-
Encorafenib : Exhibits high specificity for RAF kinases.
-
Sorafenib : Known as a multi-kinase inhibitor, it targets several other kinases in addition to Raf, including VEGFR and PDGFR[12].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors and the methods used for their characterization, the following diagrams illustrate the MAPK/ERK signaling pathway and a typical experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. pnas.org [pnas.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Portico [access.portico.org]
- 6. file.glpbio.com [file.glpbio.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Phenotype characterization of human melanoma cells resistant to dabrafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Second-generation BRAF inhibitor Encorafenib resistance is regulated by NCOA4-mediated iron trafficking in the drug-resistant malignant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of GDC-0879
The proper management and disposal of GDC-0879 are critical for ensuring the safety of laboratory personnel and protecting the environment. As a potent B-Raf inhibitor, this compound and all materials that have come into contact with it should be handled as hazardous waste from the point of generation through to final disposal.
Hazard Profile and Key Safety Principles
Given that this compound is a potent kinase inhibitor, it should be handled with a high degree of caution. The primary safety concerns involve preventing exposure through inhalation, skin contact, or ingestion. All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory.
Waste Segregation and Disposal Procedures
Proper segregation of waste is the foundation of a safe disposal plan. All waste contaminated with this compound must be classified as hazardous chemical waste and must not be disposed of in regular trash or down the drain.[1][2][3]
1. Unused or Expired Solid this compound:
-
Step 1: Keep the compound in its original, securely sealed container.
-
Step 2: Clearly label the container with the chemical name ("this compound"), CAS number (905281-76-7), and a "Hazardous Waste" label.
-
Step 3: Store the container in a designated and secure Satellite Accumulation Area (SAA) until it is collected by the institution's EHS personnel.[1]
2. Liquid Waste Containing this compound (e.g., solutions in DMSO):
-
Step 1: Collect all solutions in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Step 2: The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), the solvent used (e.g., DMSO), and the estimated concentration.
-
Step 3: Under no circumstances should this waste be poured down the sink. [1][2]
-
Step 4: Store the sealed container in the SAA for EHS pickup.
3. Contaminated Laboratory Supplies (Solid Waste):
-
Step 1: All disposable items that have had direct contact with this compound (e.g., pipette tips, tubes, gloves, weighing papers, bench paper) must be collected as solid hazardous waste.[4]
-
Step 2: Place these items into a designated, durable, and clearly labeled hazardous waste bag or container. These are often color-coded, for instance, in yellow or purple containers designated for cytotoxic waste.[5][6]
-
Step 3: When the container is three-quarters full, seal it securely and store it in the SAA for collection.[7]
4. Contaminated Sharps:
-
Step 1: Needles, syringes, or any other sharps contaminated with this compound must be disposed of immediately into a designated, puncture-proof sharps container for hazardous chemical waste.[4][5]
-
Step 2: The sharps container must be clearly labeled for cytotoxic or hazardous chemical waste.
-
Step 3: Once the container is full to the indicated line, it should be sealed and stored in the SAA.
Decontamination Procedures
Glassware and Surfaces:
-
Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent that can dissolve this compound (such as DMSO or ethanol). This rinsate must be collected as hazardous liquid waste.[8]
-
Secondary Wash: After the initial decontamination rinse, wash the glassware or surface with a laboratory detergent and water.
-
Final Rinse: Perform a final rinse with water.
Chemical and Physical Properties of this compound
The following table summarizes key quantitative data for this compound, which is important for its handling and for EHS personnel to manage its disposal.
| Property | Value |
| Molecular Formula | C₁₉H₁₈N₄O₂ |
| Molecular Weight | 334.37 g/mol |
| CAS Number | 905281-76-7 |
| Appearance | Solid (White to light brown) |
| Solubility | Insoluble in water and ethanol; Soluble in DMSO (≥16.7 mg/mL)[5] |
| Storage Temperature | Store at -20°C[9] |
This compound Disposal Workflow
The following diagram outlines the logical steps for the proper segregation and disposal of waste contaminated with this compound.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 3. nems.nih.gov [nems.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. acewaste.com.au [acewaste.com.au]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Safeguarding Research: A Comprehensive Guide to Handling GDC-0879
For Immediate Implementation: Essential Safety and Handling Protocols for the Potent B-Raf Inhibitor, GDC-0879
In the fast-paced environment of drug discovery, ensuring the safety of laboratory personnel is paramount. This document provides crucial, direct guidance on the safe handling, personal protective equipment (PPE), and disposal of this compound, a potent and selective B-Raf kinase inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following protocols are based on best practices for handling potent, biologically active small molecule compounds and cytotoxic agents. Adherence to these guidelines is critical to minimize exposure risk and maintain a safe research environment.
Engineering Controls: The First Line of Defense
Before any handling of this compound, appropriate engineering controls must be in place to minimize the risk of inhalation and skin contact.
-
Fume Hood: All weighing, reconstituting, and aliquoting of this compound powder must be performed in a certified chemical fume hood.
-
Ventilation: The laboratory should be well-ventilated to ensure any potential fugitive emissions are appropriately diluted and exhausted.
-
Closed Systems: Whenever possible, use closed-system transfer devices for moving solutions of this compound to minimize the generation of aerosols.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Reconstituting Powder | Primary: Nitrile gloves (double-gloved), disposable gown with closed front and elastic cuffs, safety glasses with side shields, and a fit-tested N95 respirator. Secondary: Face shield if there is a risk of splashing. |
| Handling Solutions (Dilutions, Plating) | Primary: Nitrile gloves (double-gloved), disposable gown, and safety glasses with side shields. |
| Spill Cleanup | Primary: Nitrile gloves (double-gloved), disposable gown, safety goggles, and a fit-tested N95 respirator. Secondary: Chemical-resistant booties and a face shield are recommended for larger spills. |
| Waste Disposal | Primary: Nitrile gloves and a lab coat. |
Procedural Guidance: Step-by-Step Operational Plans
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, follow spill procedures immediately.
-
Store this compound in a clearly labeled, sealed container in a designated, secure location at -20°C.
-
Maintain an accurate inventory of the compound.
Handling and Preparation of Solutions:
-
Don all required PPE as outlined in the table above before entering the designated handling area.
-
Perform all manipulations of solid this compound within a chemical fume hood.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling the compound.
-
When reconstituting, slowly add the solvent to the solid to avoid aerosolization.
-
Cap and vortex solutions gently to mix.
-
All solutions should be clearly labeled with the compound name, concentration, solvent, date, and preparer's initials.
Spill Management:
-
Small Spills (liquid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Work from the outside of the spill inwards.
-
Place the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution (e.g., 10% bleach solution followed by 70% ethanol), and then wipe with water.
-
-
Large Spills (liquid or powder):
-
Evacuate the immediate area and alert the laboratory supervisor and safety officer.
-
Restrict access to the area.
-
Follow institutional emergency procedures for hazardous chemical spills.
-
Disposal Plan:
All waste contaminated with this compound is considered hazardous chemical waste.
-
Solid Waste: Contaminated gloves, gowns, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Contaminated needles, syringes, and pipette tips must be disposed of in a designated sharps container for hazardous chemical waste.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
